Butyronitrile-D7

Catalog No.
S992464
CAS No.
352431-11-9
M.F
C4H7N
M. Wt
76.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyronitrile-D7

CAS Number

352431-11-9

Product Name

Butyronitrile-D7

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanenitrile

Molecular Formula

C4H7N

Molecular Weight

76.15 g/mol

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3/i1D3,2D2,3D2

InChI Key

KVNRLNFWIYMESJ-NCKGIQLSSA-N

SMILES

CCCC#N

Canonical SMILES

CCCC#N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N

Quantitative Comparison of Deuteration Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core features of the two main deuteration techniques for easy comparison.

Feature Ruthenium-Catalyzed H/D Exchange [1] Iron-Electrocatalyzed Deuteration [2]
Deuteration Type Selective α-deuteration One-pot α,β-deuteration (to amine)
Deuterium Source D2O D2O
Catalyst System PNP-ruthenium pincer complex Low-coordinated Fe nanoparticles (in situ formed from α-Fe2O3)
Catalyst Loading 0.2 - 0.5 mol% Fe foil or LC-Fe NPs on Carbon Paper (CP)
Reaction Conditions Mild conditions Room temperature, applied potential of -1.4 V vs. Hg/HgO
Key Outcome α-deuterated aliphatic nitriles α,β-deuterio aryl ethylamines (up to 99% deuterium ratio)
Isolated Yield Information not specified in search results Up to 92%

Ruthenium-Catalyzed Selective α-Deuteration

This method enables the direct replacement of hydrogen with deuterium at the alpha position of aliphatic nitriles.

  • Detailed Reaction Mechanism: The proposed mechanism involves three key stages [1]:
    • Cycloaddition: The nitrile substrate and a deprotonated catalytic intermediate form a [2+2] cycloadduct.
    • Tautomerization: This cycloadduct undergoes imine-enamine tautomerization.
    • H/D Exchange: The enamine intermediate facilitates a hydrogen/deuterium (H/D) exchange with D2O, leading to selective deuteration at the α-position.

The workflow below illustrates this catalytic cycle.

RutheniumMechanism Nitrile Aliphatic Nitrile Cycloadduct [2+2] Cycloadduct Nitrile->Cycloadduct [2+2] Cycloaddition Catalyst Deprotonated Ru-Catalyst Catalyst->Cycloadduct Enamine Enamine Intermediate Cycloadduct->Enamine Imine-Enamine Tautomerization AlphaDeuteratedNitrile α-Deuterated Nitrile Enamine->AlphaDeuteratedNitrile H/D Exchange AlphaDeuteratedNitrile->Catalyst Catalyst Regeneration D2O D₂O D2O->Enamine D Source

Diagram: Proposed catalytic cycle for Ru-catalyzed α-deuteration via cycloaddition and H/D exchange [1].

  • Experimental Protocol: A detailed, step-by-step procedure for the ruthenium-catalyzed method is not fully elaborated in the available search results. However, the known reaction parameters are [1]:
    • Reaction Setup: Conduct the reaction in an appropriate inert atmosphere vessel.
    • Reagents: Use the aliphatic nitrile substrate and deuterium oxide (D2O) as the deuterium source.
    • Catalyst System: Employ a PNP-ruthenium pincer complex at a low loading of 0.2 to 0.5 mol%.
    • Reaction Conditions: Proceed under mild conditions (specific temperature and duration not detailed in results).
    • Workup & Isolation: After the reaction, standard workup and purification techniques (e.g., extraction, chromatography) are used to isolate the α-deuterated aliphatic nitrile product.

Iron-Electrocatalyzed One-Pot Deuteration to Amines

This innovative method combines H/D exchange and electrocatalytic reduction in a single pot to transform aryl acetonitriles into α,β-deuterated aryl ethylamines.

  • Detailed Reaction Mechanism and Workflow: The process occurs in a single pot with two consecutive steps [2]:
    • Fast α-C-H/C-D Exchange: In the presence of a base (KOH or K2CO3), the α-C-H bond of the nitrile undergoes rapid H/D exchange with D2O, yielding an α-deuterated nitrile intermediate.
    • Electroreductive Deuteration: An applied potential over a low-coordinated iron nanoparticle (LC-Fe NP) cathode generates active deuterium (D*) from D2O. The α-deuterated nitrile is adsorbed and reduced, with the C≡N bond undergoing deuteration to form the α,β-deuterio aryl ethylamine product.

The following diagram outlines this one-pot transformation.

IronElectroWorkflow cluster_exchange Step 1: Fast H/D Exchange cluster_electro Step 2: Electroreductive Deuteration Start Aryl Acetonitrile AlphaDInter α-Deuterated Nitrile Start->AlphaDInter + D₂O Base Base (KOH/K₂CO₃) Cathode LC-Fe NP Cathode (-1.4 V vs. Hg/HgO) FinalAmine α,β-Deuterio Aryl Ethylamine AlphaDInter->FinalAmine e⁻, D⁺ from D₂O D2O_2 D₂O

Diagram: One-pot workflow for Fe-electrocatalyzed deuteration via H/D exchange and C≡N reduction [2].

  • Experimental Protocol: The search results provide substantial detail for replicating the iron-electrocatalyzed method [2].
    • α-H/D Exchange Setup:
      • Reaction Vessel: Use a divided H-type electrochemical cell.
      • Reagents: Add the aryl acetonitrile substrate (e.g., 0.1 mmol of p-methoxyphenylacetonitrile) to a mixture of 1.0 M KOH/dioxane (3:1 v/v, 8 mL) and D2O.
      • Reaction Confirmatio: The α-H/D exchange is fast and occurs at room temperature prior to electrolysis.
    • Electrocatalytic Deuteration:
      • Cathode Preparation: Use an in situ formed low-coordinated Fe nanoparticle cathode. This is prepared by the electroreduction of an α-Fe2O3-coated carbon paper (α-Fe2O3/CP) electrode.
      • Electrolysis: Apply a constant potential of -1.4 V vs. Hg/HgO reference electrode to the cathode.
      • Conditions: Perform the electrolysis at room temperature for approximately 8 hours.
    • Workup and Analysis:
      • After electrolysis, standard workup procedures isolate the α,β-deuterio aryl ethylamine product.
      • The deuterium ratio and yield can be determined by techniques such as NMR spectroscopy and mass spectrometry.

Key Insights for Research Applications

  • Mechanistic Notes: The iron-electrocatalyzed method's success is attributed to the moderate adsorption of nitrile and imine intermediates on the low-coordinated Fe sites, which facilitates the reaction without poisoning the catalyst. The promoted formation of active deuterium (D*) on these unsaturated Fe sites is also crucial [2].
  • Strategic Application: The one-pot iron-electrocatalyzed method is particularly valuable for drug development. It has been successfully applied in the late-stage deuteration of complex molecules like Melatonin and Komavine, demonstrating its potential for creating deuterated pharmaceuticals with improved metabolic stability [2].
  • Comparative Advantages:
    • The ruthenium-catalyzed method is highly efficient for introducing deuterium specifically at the α-position while preserving the versatile nitrile functional group for further transformations [1].
    • The iron-electrocatalyzed method is superior for directly synthesizing deuterated amine products, a common pharmacophore, in a single, step-economical process using an inexpensive and safe deuterium source (D2O) and an earth-abundant iron catalyst [2].

References

Butyronitrile: Chemical Profile & Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the base molecule is the first step toward planning the synthesis of its deuterated analog. The table below summarizes the key identifiers and properties of butyronitrile.

Property Description / Value
IUPAC Name Butanenitrile [1] [2]
Synonyms Propyl cyanide, n-Butyronitrile, 1-Cyanopropane [1] [2] [3]
CAS Number 109-74-0 [1] [2] [3]
Molecular Formula C₄H₇N [1] [2] [3]
Structure CCCC#N [2]
Appearance Clear, colorless liquid [1] [3]
Boiling Point 115-117 °C [3]
Density 0.794 g/mL at 25 °C [2] [3]
Standard Industrial Synthesis Ammoxidation of n-butanol [1] [2]. The reaction is: C₃H₇CH₂OH + NH₃ + O₂ → C₃H₇CN + 3 H₂O

Proposed Synthesis Strategy for Deuterated Butyronitrile

Without a pre-existing protocol, a practical research strategy involves adapting the known synthesis of butyronitrile by using deuterated starting materials. The following diagram outlines a logical workflow for this approach.

Start Start: Define Deuteration Goal Step1 Select Deuterated Precursor (e.g., D₂O, CD₃(CD₂)₂OH) Start->Step1 Step2 Adapt Synthetic Pathway (Ammoxidation or other) Step1->Step2 Step3 Optimize Reaction Conditions (Temperature, Catalyst, Time) Step2->Step3 Step4 Purify Product (Distillation, Chromatography) Step3->Step4 Step5 Analyze and Confirm (NMR, MS, Purity) Step4->Step5 End Deuterated Butyronitrile Step5->End

Synthesis workflow for deuterated butyronitrile from precursor selection to final product confirmation.

Based on the established synthesis, here are two potential pathways to explore:

  • Ammoxidation of a Deuterated Alcohol: The most direct method would be to use a deuterated version of n-butanol (e.g., CD₃(CD₂)₂CH₂OH or a variably deuterated form) in the ammoxidation process with ammonia and oxygen [1] [2]. This would theoretically yield butyronitrile with deuterium atoms in the propyl group.
  • Nucleophilic Substitution with a Deuterated Reagent: Another common route to nitriles is the SN2 reaction of a halogenated alkane with a cyanide salt. You could investigate reacting 1-bromopropane with a deuterated cyanide source like K⁺C≡N⁻ (potassium cyanide) to introduce deuterium at the nitrile carbon.

Key Techniques for Purification & Analysis

Successfully synthesizing and characterizing a deuterated compound requires specific analytical techniques.

  • Purification: Standard butyronitrile is purified by drying over agents like K₂CO₃ followed by fractional distillation [3]. These methods are directly applicable to purifying the deuterated product.
  • Analysis: The following techniques are critical for confirming the structure and assessing the quality of your product.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary technique for confirming deuterium incorporation. You would use ¹H NMR to quantify the reduction of proton signals and ²H NMR to directly detect deuterium in the molecule.
    • Mass Spectrometry (MS): MS will show a higher mass-to-charge ratio for the molecular ion, allowing you to calculate the deuteration percentage and confirm the molecular formula.
    • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is ideal for separating the product from reaction impurities and analyzing its purity and identity.

Critical Safety & Handling Information

Butyronitrile is a hazardous chemical, and its deuterated form should be treated with the same, if not greater, caution due to potential isotope effects.

Hazard Precaution
High Flammability (Flash point: 18-62 °F) [1] [2] [3] Keep away from heat/sparks/open flames. Use in a well-ventilated area.
Toxicity (Releases cyanide in the body [1]) Causes dizziness, headache, rapid breathing; delayed symptoms possible [1] [3]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle only in a fume hood.
Reactivity Can react vigorously with strong oxidizing agents, strong acids, and strong bases [3].

How to Proceed with Your Research

Given the lack of a direct protocol, I suggest the following concrete steps:

  • Refine Your Search: Use scientific databases like SciFinder or Reaxys with specific queries such as "deuterated alkanenitrile synthesis" or "isotope labeling in nitriles."
  • Consult the Literature: Look for papers on the synthesis of other deuterated nitriles (e.g., acetonitrile-d₃, propionitrile-d₅). The methods used can often be adapted.
  • Characterize Thoroughly: As outlined above, plan for comprehensive characterization using NMR and MS to unequivocally prove the structure and deuteration level of your final product.

References

Fundamental Principles of Deuterated Solvents

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated solvents are essential in NMR spectroscopy because they replace hydrogen atoms ((^1)H) with deuterium ((^2)H or D), a stable, heavier hydrogen isotope [1] [2]. This substitution addresses three critical challenges in proton NMR ((^1)H-NMR):

  • Eliminating Solvent Signal Interference: A standard protonated solvent would produce an immense signal that dominates the spectrum and obscures the signals from your sample. Since deuterium has different magnetic properties, its resonance frequency in a (^1)H-NMR spectrum is distinct and effectively "invisible," providing a clean background [3] [4].
  • Providing a Field-Frequency Lock: Modern NMR spectrometers use the deuterium signal from the solvent to actively monitor and correct for any drift in the magnetic field strength. This "lock" ensures field homogeneity and stable signal acquisition over time, which is crucial for high-resolution spectra, especially in long experiments [3] [2].
  • Enabling Chemical Shift Referencing: The small, predictable residual proton signal in deuterated solvents (e.g., the CHCl₃ peak at 7.26 ppm in CDCl₃) serves as an internal reference point to calibrate the chemical shift scale [2] [5].

The following diagram illustrates the core decision-making workflow for preparing an NMR sample, highlighting the critical role of the deuterated solvent.

G Start Start: NMR Sample Preparation Solvent Select Deuterated Solvent Start->Solvent Dissolve Dissolve Sample Solvent->Dissolve Criteria Selection Criteria: • Sample Solubility • Chemical Compatibility • Residual Peak Position • Purity & Cost Solvent->Criteria Tube Transfer to NMR Tube Dissolve->Tube Analyze Analyze Spectrum Tube->Analyze

Flowchart for NMR sample preparation emphasizing solvent selection.

Deuterated Solvent Selection Guide

Choosing the correct solvent is paramount, as it affects solubility, spectral clarity, and even the chemical shifts of your sample. The table below compares the most commonly used deuterated solvents [2].

Solvent Key Properties Typical Applications Primary Advantages Main Limitations
CDCl₃ (Deuterated Chloroform) Moderate polarity, low H-bonding, residual peak at 7.26 ppm [2] General organic compounds, routine analysis [2] Affordable, versatile, easy to remove due to low boiling point [2] Residual peak can overlap aromatic signals; limited solubility for polar compounds [2]
DMSO-d (Deuterated Dimethyl Sulfoxide) High polarity, strong coordinating ability, high boiling point, residual peak at 2.50 ppm [2] Polar organics, polymers, pharmaceuticals, challenging samples [6] [2] Excellent solvating power for a wide range of compounds [2] High boiling point makes sample recovery difficult; can coordinate with samples, altering shifts [2]
D₂O (Deuterated Water) Highly polar, protic, HOD peak varies with temperature/pH [2] Water-soluble compounds, biomolecules, proton exchange studies [2] Ideal for polar/ionic samples; identifies exchangeable protons (-OH, -NH) [2] Poor solubility for organic molecules; sensitive HOD signal [2]
CD₃OD (Deuterated Methanol) Moderate polarity, protic, residual peak at 3.31 ppm [2] Polar compounds requiring a protic environment [2] Good solubility for polar compounds; enables hydrogen-exchange studies [2] Susceptible to impurities; residual peak can shift [2]
CD₃CN (Deuterated Acetonitrile) Moderate polarity, aprotic, low viscosity, residual peak at 1.94 ppm [2] Nitrogen-containing compounds, temperature-controlled studies [2] Thermally stable, predictable chemical shifts [2] Limited solubility for highly polar or ionic substances [2]

Experimental Protocols and Methodologies

Standard Sample Preparation Protocol
  • Select Solvent: Choose based on solubility and lack of signal interference, following the guide above [2].
  • Weigh Sample: Use 5-20 mg of compound for high-field NMR; more may be needed for benchtop systems with lower sensitivity [7].
  • Dissolve Sample: Add ~0.75 mL of deuterated solvent to the sample in a vial and mix thoroughly to ensure complete dissolution [7].
  • Transfer to Tube: Using a Pasteur pipette, transfer the homogeneous solution to a clean, dry NMR tube.
  • Cap and Label: Securely cap the tube to prevent contamination and solvent evaporation.
Advanced Referencing Methodologies

While using the solvent's residual proton signal (Method A) is common, the most accurate referencing for structural elucidation involves adding Tetramethylsilane (TMS) as an internal standard, defined as 0.00 ppm for both (^1)H and (^13)C nuclei (Method B) [4] [5]. A 2023 critical review highlights that Method A can lead to chemical shift inaccuracies due to solvent-analyte interactions, recommending TMS for the most precise work, especially with complex or novel structures [5].

Outlook and Key Considerations for 2025

The field is evolving towards higher purity standards, automation-friendly products, and greener synthesis methods for deuterated solvents [1] [6]. The growing use of compact benchtop NMR spectrometers in quality control and process monitoring is also shaping solvent needs, emphasizing ease of use and rapid analysis [7].

When sourcing solvents, prioritize reliable suppliers that provide comprehensive documentation of isotopic purity (typically 99.8% D or higher) and chemical purity [2]. Control of water content is critical, as water peaks can obscure sample signals; solvents should be stored with molecular sieves and in sealed containers to maintain integrity [7] [2].

References

Fundamental Effects of Deuteration on Nitriles

Author: Smolecule Technical Support Team. Date: February 2026

Deuteration affects nitriles through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, making it harder to break. This directly influences the physical and chemical properties of nitrile-containing compounds.

  • Enhanced Metabolic Stability: The primary driver for deuteration in pharmaceuticals is the increased resistance to enzymatic oxidation, particularly of adjacent C-H bonds. A stronger C-D bond at the alpha (α) position to a nitrile group slows down the rate of metabolic oxidation via cytochrome P450 enzymes, prolonging the drug's half-life and improving its pharmacokinetic profile [1].
  • Altered Reaction Pathways in Synthesis: During electrochemical reductive deuteration, the deuteration of the nitrile group (C≡N) itself is a key step. Research shows that using specialized catalysts like low-coordination copper nanotips (LC-Cu NTs) enables the efficient synthesis of α,β-deuterio amines from nitriles with high Faradaic efficiency (90%) and deuterated ratio (up to 99%) [1]. The mechanism involves the nitrile group undergoing a two-step reduction via an imine intermediate (C≡N → C=D-ND → CD2-ND2) when using D2O as a deuterium source [1].
  • Suppression of NMR Signals: In analytical chemistry, deuteration is used to "silence" signals in NMR spectroscopy. A deuterium atom has a different resonant frequency than protium (¹H), and the signal from a carbon atom bound to deuterium is significantly attenuated in ¹³C NMR and HSQC spectra due to J-coupling splitting and the lack of a nuclear Overhauser effect [2]. This simplifies spectra for complex molecules like lignin polymers.

Synthetic Methodologies and Protocols

Several methods exist for incorporating deuterium into nitrile-containing molecules. The table below summarizes key approaches.

Method Description Deuterium Source Key Advantages Reported Deuteration Efficiency
Electrochemical Reductive Deuteration [1] Electrocatalytic reduction using a specialized copper cathode (LC-Cu NTs) in D2O. D2O One-pot reaction; mild conditions; high selectivity and FE (90%); avoids expensive reagents. Up to 99% deuterated ratio at both α- and β-positions [1].
Modified Knoevenagel-Doebner & Luche Reduction [2] Synthesis of deuterated coniferyl alcohol from protocatechualdehyde and malonic acid-d4. D2O, NaBD4, (ND4)2SO4 High deuteration efficiency at multiple positions; avoids proton contamination from catalysts. Methoxy: >99%D; α: >99%D; β: 92%D; γ: 98%D [2].

The following workflow outlines the electrochemical reductive deuteration process:

Electrochemical Reductive Deuteration Workflow A Aryl Acetonitrile (AAN) B D₂O Electrolyte α-H/D Exchange A->B C α-Deuterio Aryl Acetonitrile (α-DAAN) B->C D LC-Cu Nanotip Cathode K⁺(D₂O)ₙ concentration Enhanced D₂O & nitrile adsorption C->D E Electroreduction C≡N → C=D-ND → CD₂-ND₂ D->E F α,β-Deuterio Arylethyl Primary Amine (α,β-DAEPA) E->F

Electrochemical deuteration workflow from aryl acetonitrile to α,β-deuterio amines.

Analytical Characterization of Deuterated Nitriles

Confirming the location and efficiency of deuteration is crucial. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool. In ( ^1H )-NMR, the disappearance of a proton signal indicates its replacement by deuterium [2]. The extent of deuteration is calculated from residual ( ^1H ) signals [2]. Furthermore, in ( ^{13}C )-NMR and HSQC spectra, signals for carbons bound to deuterium are significantly weakened or disappear, confirming successful deuteration [2].
  • Mass Spectrometry (MS): MS detects the increase in molecular mass resulting from deuterium incorporation. The observed mass shift in the molecular ion peak directly corresponds to the number of deuterium atoms incorporated [2].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor reaction yields and check for byproducts during the optimization of synthetic steps, such as the Knoevenagel-Doebner reaction [2].

Key Applications in Drug Development

The main application of deuterated nitriles is creating pharmaceuticals with improved profiles.

  • Improved Metabolic Stability: Deuteration aims to block metabolic soft spots, reducing the generation of toxic metabolites and allowing for lower dosing frequencies [1]. The success of deutetrabenazine, a deuterated drug approved for Huntington's disease, validates this approach [1].
  • Gram-Scale Synthesis: Advanced methods like the LC-Cu NTs electrocatalysis are capable of gram-scale synthesis, which is a critical step toward practical manufacturing of deuterated drug candidates [1].
  • Creation of Novel Bioactive Compounds: The methodology enables the synthesis of complex deuterated molecules. For example, the preparation of d4-melatonin with enhanced antitumor and antioxidant effects has been demonstrated, showcasing the potential for creating new chemical entities with superior properties [1].

Key Takeaways for Researchers

  • Primary Benefit: The principal advantage of deuterating nitriles, particularly at alpha positions, is the dramatic enhancement of metabolic stability via the kinetic isotope effect, leading to improved drug pharmacokinetics.
  • Preferred Method: Electrochemical reductive deuteration using D2O has emerged as a highly efficient, cost-effective, and scalable one-pot method, surpassing traditional approaches that rely on expensive and sensitive reagents like LiAlD4.
  • Critical Analysis: NMR and MS are indispensable for confirming deuteration efficiency and regioselectivity. The silencing of specific signals in NMR is a definitive marker of successful deuterium incorporation.

References

Application Note: Comprehensive NMR Analysis of Butyronitrile-D7

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Butyronitrile-D7 (Deuterated Butyronitrile) is a perdeuterated solvent frequently used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons. This document provides detailed application notes and protocols for the acquisition, processing, and interpretation of 1D and 2D NMR spectra of this compound itself, which is essential for quality control and for understanding its potential as a solvent matrix in analyzing other compounds, particularly in drug development. The protocol covers standard proton-free condition checks and advanced techniques for characterizing the compound's structure and purity.

2. Experimental Design This section outlines the recommended hardware, software, and sample preparation steps.

  • Instrumentation: The experiments can be performed on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a multinuclear probe. For basic quality control, modern benchtop NMR spectrometers like the Magritek Spinsolve are also adequate [1]. The spectrometer should be capable of running standard and advanced 1D and 2D pulse sequences.
  • Software: The instrument's native data acquisition software (e.g., Delta for JEOL systems) is required. For processing and analysis, software such as MestReNova, TopSpin, or an equivalent is necessary.
  • Sample Preparation:
    • Dissolve a neat sample of this compound in a fully deuterated lock solvent (e.g., Acetone-D6, DMSO-D6) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal chemical shift reference (0.00 ppm).
    • Note on "No-D NMR": If the this compound is the analyte in a protonated solvent, specialized solvent suppression techniques like WET (Water Suppression Enhanced through T1 effects) can be employed. This method uses selective excitation and decoupling to suppress the large solvent signals, allowing the solute's signals to be observed clearly [2].

3. Data Acquisition Protocols The following table summarizes the key acquisition parameters for different experiments. These are starting points and may require optimization based on your specific instrument.

Table 1: Key Acquisition Parameters for NMR Experiments on this compound

Parameter ¹H NMR (Standard) ¹H NMR (Paramagnetic Protocol) ¹³C NMR (DEPT-135) ²D ¹H-¹³C HSQC
Pulse Sequence zg Paramagnetic (vendor-specific) dept hsqcetgpsisp2.2
Spectral Width (SW) 12–14 ppm 480 ppm / 20 kHz [1] 200 ppm ¹H: 12 ppm; ¹³C: 160 ppm
Number of Scans (NS) 4-16 16-32 [1] 128-512 2-4 per t1 increment
Relaxation Delay (D1) 1-5 seconds 3 seconds [1] 2 seconds 1-2 seconds
Acquisition Time (AQ) 2-4 seconds As per standard protocol 1-1.5 seconds ~0.1-0.2 seconds (t2)
Center Frequency (O1P) On the solvent residue peak On the solvent residue peak On the carbon region On the proton region
Data Points (TD) 64k 64k 64k 2k (t2) x 256 (t1)

Detailed Experimental Steps:

  • ¹H NMR (Standard Protocol): This is the first experiment to run. It will primarily show any residual protonated solvent impurities (e.g., H₂O, protonated butyronitrile) and confirm the sample's basic integrity.
  • ¹H NMR (Paramagnetic Protocol): If you suspect the presence of paramagnetic metal ions in your sample or are using it to dissolve paramagnetic organometallic complexes, this specialized protocol is crucial. It uses a much larger acquisition bandwidth (e.g., 20 kHz or 480 ppm) to properly capture the broadened peaks and shortened relaxation times associated with paramagnetic species [1].
  • ¹³C NMR & DEPT: The ¹³C NMR spectrum will show the carbon framework. The DEPT-135 experiment is particularly useful for distinguishing between CH₃/CH (positive signals) and CH₂ (negative signals) groups, aiding in the assignment of the carbon chain.
  • 2D NMR Experiments:
    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the structure, especially in distinguishing the different methylene groups in the carbon chain.
    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows through-bond couplings between protons, typically over 2-3 bonds. The workflow for a COSY experiment involves a preparation period, an evolution period (t1), a mixing period, and finally detection (t2) [3]. The following diagram illustrates the logical flow and correlations identified in this experiment.

    G Start Sample Preparation PulseSeq Pulse Sequence (90° - t1 - 90° - Acquire) Start->PulseSeq MagEvolution Magnetization Evolution (Frequency encoded in t1) PulseSeq->MagEvolution Mixing Mixing Period (Magnetization Transfer between coupled spins) MagEvolution->Mixing Detection Signal Detection (as FID during t2) Mixing->Detection Processing 2D Fourier Transform Detection->Processing Result 2D COSY Spectrum Processing->Result Diagonal Diagonal Peaks (1D chemical shifts) Result->Diagonal CrossPeaks Cross Peaks (Coupling between protons) Result->CrossPeaks

    • Diagram: COSY Experiment Workflow & Output - This flow chart outlines the key stages of a COSY experiment, from pulse sequence to the interpretation of the final 2D spectrum, highlighting the origin of diagonal and cross-peaks [3].

4. Expected Results & Data Interpretation this compound (C₄D₇N) has a structure of CD₃CD₂CD₂C≡N. The residual protonated impurities will appear in the ¹H NMR. The ¹³C NMR and 2D experiments will reveal the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Response for this compound

Carbon Atom Predicted δ (ppm) DEPT-135 Phase HSQC Correlation
C-1 (CD₃-) 0.5 - 1.5 Positive No (perdeuterated)
C-2 (-CD₂-) 15 - 25 Negative No (perdeuterated)
C-3 (-CD₂-) 30 - 40 Negative No (perdeuterated)
C-4 (-C≡N) 115 - 125 No Signal No
  • Key Observations:
    • The ¹H NMR spectrum should be largely clean, with only minor solvent residue peaks visible.
    • The ¹³C NMR spectrum will show four distinct carbon signals. The nitrile carbon (C-4) will not appear in DEPT spectra as it has no attached protons (or deuterons).
    • In the ¹H-¹³C HSQC spectrum, you would not expect to see cross-peaks for the carbons of this compound itself because the deuterons (²H) do not couple to ¹³C in a standard HSQC experiment tuned for ¹H-¹³C coupling. This experiment would only show correlations if protonated impurities were present.

5. Advanced Applications NMR spectroscopy's utility extends beyond simple structure elucidation.

  • Saturation Transfer Difference (STD) NMR: this compound could be used as the solvent in an STD NMR experiment, a powerful method for studying protein-ligand interactions. This technique identifies the binding epitope of a ligand by observing which of its protons receive saturation from the protein, providing crucial information for drug development [4].
  • No-D NMR: As previously mentioned, the principles of solvent suppression allow for NMR analysis of compounds dissolved in protonated solvents, offering significant cost savings and simplifying reaction monitoring [2].

6. Discussion The comprehensive NMR analysis protocol outlined here allows for the full characterization and quality control of this compound. The primary strength of NMR in this context is its ability to provide non-destructive, detailed atomic-level structural information [5]. The main challenges are the inherent low sensitivity of NMR, particularly for ¹³C nuclei, and the high cost of instrumentation [5]. Furthermore, for this compound specifically, the perdeuteration means that standard ¹H-¹³C correlation experiments will not provide direct structural information about the molecule itself, placing greater emphasis on ¹³C and DEPT experiments.

7. Safety Considerations Standard laboratory safety protocols should be followed. Butyronitrile is toxic if swallowed, inhaled, or absorbed through the skin. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Experimental Workflow

For a quick overview, the core steps involved in the NMR characterization are summarized in the following workflow:

G Step1 1. Sample Preparation (Dissolve in deuterated solvent) Step2 2. 1H NMR (Quality control & impurity check) Step1->Step2 Step3 3. 13C NMR & DEPT (Carbon framework assignment) Step2->Step3 Step4 4. 2D Experiments (HSQC, COSY) (Structural connectivity) Step3->Step4 Step5 5. Data Analysis & Reporting (Chemical shift assignment, purity) Step4->Step5

Diagram: Core Workflow for NMR Characterization - This flowchart outlines the key stages of the NMR characterization process, from sample preparation to final data analysis.

References

deuterated solvent for nuclear magnetic resonance studies

Author: Smolecule Technical Support Team. Date: February 2026

Core Functions of Deuterated Solvents in NMR

Deuterated solvents are indispensable in NMR spectroscopy due to three primary technical functions they perform, which are critical for achieving high-quality, interpretable spectra.

  • Reduction of Solvent Peak Interference: The vast majority of molecules in a solution are from the solvent. Deuterated solvents, where hydrogen-1 (¹H) is replaced by deuterium (²H), minimize intense background solvent signals. Since deuterium has a different resonant frequency, its signal is largely invisible in a standard ¹H NMR spectrum, thereby revealing the sample's signals with enhanced clarity [1] [2].
  • Magnetic Field Stabilization (The "Lock"): Modern NMR spectrometers use the deuterium signal of the solvent to maintain a stable magnetic field through a field/frequency lock system. The instrument continuously monitors the deuterium signal and corrects for any magnetic field drifts, ensuring consistent peak positions and high spectral resolution, especially during long acquisitions [1] [2].
  • Internal Chemical Shift Referencing: Deuterated solvents contain a small, predictable amount of residual protiated solvent (e.g., CHCl₃ in CDCl₃). The chemical shift of this residual proton peak (e.g., 7.26 ppm for CHCl₃) serves as a built-in reference point for calibrating the chemical shifts of the sample, often replacing the need for an added internal standard like Tetramethylsilane (TMS) [1] [2].

Solvent Selection Guide

Choosing the appropriate deuterated solvent is paramount and depends on the chemical nature of your sample and the specific experimental requirements [1].

  • Primary Selection Criteria:
    • Solubility: The solvent must fully dissolve your sample. This is the foremost consideration.
    • Chemical Compatibility: Ensure the solvent does not react with your sample. For instance, protic solvents (CD₃OD, D₂O) can cause hydrogen-deuterium exchange with labile protons (e.g., in -OH or -NH₂ groups), which can be used strategically to identify such groups [1] [3].
    • Residual Solvent Peak Location: The chemical shift of the solvent's residual proton peak should not overlap with the key signals of your sample [1].
    • Deuterium Purity: Higher isotopic purity (e.g., 99.8% D or higher) reduces the residual proton signal, yielding a cleaner baseline. This is particularly important for detecting low-concentration analytes [1].
    • Viscosity: Lower viscosity solvents (e.g., CDCl₃) generally provide sharper spectral lines, while viscous solvents like DMSO-d₆ can cause line broadening [4].

The table below summarizes the properties of common deuterated solvents to aid in selection.

Solvent Key Properties Residual ¹H Peak (ppm) Typical Applications Key Advantages Main Limitations
CDCl₃ Moderate polarity, low H-bonding [1] 7.26 [1] General organic compounds, routine analysis [1] Affordable, versatile, easy to remove [1] May overlap aromatic signals; limited solubility for polar compounds [1]
DMSO-d₆ High polarity, strong coordinating ability [1] 2.50 [1] Polar organics, polymers, challenging samples [1] Excellent solvating power for complex compounds [1] High boiling point (hard to remove); can coordinate with samples, altering shifts [1]
D₂O High polarity, protic [1] 4.79 (HOD, variable) [1] Water-soluble compounds, proton exchange studies [1] Ideal for polar/ionic samples; identifies exchangeable hydrogens [1] Poor solubility for organic compounds; HOD peak is temperature-sensitive [1]
CD₃OD Moderate polarity, protic [1] 3.31 [1] Polar compounds needing a protic environment [1] Good for H-exchange studies; balances solubility [1] Residual peak sensitive to impurities; can cause H-D exchange [1]
CD₃CN Moderate polarity, aprotic [1] 1.94 [1] Nitrogen-containing compounds, temperature studies [1] Thermally stable; predictable chemical shifts [1] Limited solubility for highly polar substances [1]

Detailed Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-resolution NMR data. The following protocol outlines the steps for preparing a liquid sample in a 5 mm NMR tube [4].

Workflow: NMR Sample Preparation

Start Start Sample Preparation Step1 1. Dissolve Sample (10-50 mg in ~0.7 mL solvent) Start->Step1 Step2 2. Filter if Necessary (Remove suspended solids) Step1->Step2 Step3 3. Transfer to NMR Tube (Use clean, dry NMR tube) Step2->Step3 Step4 4. Cap Tube Securely (Prevent evaporation and contamination) Step3->Step4 Step5 5. Remove Air Bubbles (Tap tube gently) Step4->Step5 Step6 6. Wipe Tube Exterior (Clean with isopropanol) Step5->Step6 End Sample Ready for Analysis Step6->End

  • Materials:

    • Deuterated solvent (high purity grade).
    • NMR tube (standard 5 mm, minimum length 17.5 cm for autosamplers).
    • Micropipette or glass Pasteur pipette.
    • Optional: Filter pipette with glass wool or tissue [4].
  • Procedure:

    • Weigh the Sample: For a typical small molecule (MW ~200 g/mol), use 10-30 mg for ¹H-NMR and 30-50 mg for ¹³C-NMR [4].
    • Dissolve the Sample: Transfer the sample to a clean vial and add approximately 0.7 mL of deuterated solvent. Vortex or agitate gently to ensure complete dissolution [4].
    • Filtration (If Required): If the solution appears cloudy or contains particulate matter, filter it directly into the NMR tube. This can be done by placing a small plug of glass wool or a folded Kleenex tissue in a disposable pipette and using it as a filter [4].
    • Transfer to NMR Tube: Using a pipette, transfer the clear solution to a clean NMR tube. The optimal filling height is 4.5 to 5.5 cm. Overfilling dilutes the sample, while underfilling can cause operational issues [4].
    • Cap and Inspect: Cap the tube securely. Tap the tube gently to dislodge any air bubbles, as they can cause line broadening and phasing problems [4].
    • Clean the Tube: Wipe the exterior of the NMR tube with isopropanol to remove any grease, chemicals, or fingerprints. This prevents contamination of the NMR probe [4].
  • Critical Notes:

    • Avoid Paramagnetic Contaminants: Use plastic or ceramic spatulas instead of metallic ones, especially in acidic conditions, as paramagnetic ions cause severe line broadening [4].
    • Internal Standard (TMS): For precise chemical shift referencing, it is highly recommended to add 1-2 vol% of Tetramethylsilane (TMS). TMS provides a sharp, inert singlet at 0.00 ppm. While residual solvent peaks can be used, TMS is definitive and temperature-independent [5] [4].

Applications in Pharmaceutical R&D

Deuterated solvents are foundational across the drug development pipeline, enabling critical analyses from discovery to quality control [6] [7].

  • Structural Elucidation of Drug Candidates: NMR is the definitive method for determining the structure of novel synthetic compounds and natural products. Deuterated solvents provide the high-resolution spectra needed to confirm molecular architecture, stereochemistry, and functional groups [6] [3].
  • Biomolecular Research (e.g., Protein-Ligand Interactions): Deuterated solvents, particularly D₂O, are used to study protein folding, dynamics, and interactions with potential drug molecules. Techniques like Hydrogen-Deuterium Exchange (HDX) NMR monitor how regions of a protein become protected upon ligand binding, providing insights into binding sites and affinity [1] [7].
  • Drug Quantification and Purity Assessment (qNMR): Quantitative NMR relies on the direct proportionality between signal integral and the number of nuclei. Using deuterated solvents with an internal standard (like TMS or a known quantity of a reference compound), qNMR can precisely determine the purity of Active Pharmaceutical Ingredients (APIs) and quantify impurities, which is vital for regulatory compliance [6] [5].
  • Reaction Monitoring: NMR spectroscopy can be used to monitor chemical reactions in real-time by tracking the disappearance of starting materials and the appearance of products directly in a deuterated solvent reaction mixture [7].

Sourcing, Quality, and Safety

The reliability of NMR data is directly linked to the quality of the deuterated solvents used.

  • Sourcing from Reputable Suppliers: Always procure deuterated solvents from established suppliers known for high purity and rigorous quality control. Leading vendors include Cambridge Isotope Laboratories, Sigma-Aldrich, and Thermo Fisher Scientific [6] [1].
  • Quality Assurance: High-quality solvents are essential to avoid spectral artifacts. Key quality indicators include high isotopic enrichment (≥99.8% D) and严格控制的水含量, as even trace water can distort proton signals [1].
  • Safety and Handling: Many deuterated solvents are toxic and/or flammable (e.g., CDCl₃). Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult Safety Data Sheets (SDS). Dispose of waste according to institutional regulations for hazardous chemicals [6].

Advanced Applications and Outlook

The utility of deuterated solvents continues to expand with technological advancements.

  • Material Science and Nanotechnology: Researchers use deuterated solvents to characterize polymers, nanocomposites, and other advanced materials. The solvents help elucidate molecular arrangements, polymer branching, and surface modifications [6].
  • Forensic and Environmental Analysis: The high sensitivity of NMR with deuterated solvents allows for the detection and identification of trace pollutants, contaminants, and unknown substances in forensic samples [6].
  • Future Outlook (2025 and Beyond): The market is moving towards even higher purity standards, "greener" solvent formulations, and products compatible with automated, high-throughput NMR systems. Emerging fields like nanotechnology and personalized medicine will further drive demand for specialized deuterated solvents [6] [8].

Troubleshooting Common Issues

  • Broad Peaks: Can be caused by insufficient sample solubility, paramagnetic impurities, viscous solvents (like DMSO-d₆), or particulate matter. Ensure complete dissolution, avoid metal contamination, and filter samples [4].
  • Noisy Spectrum (Poor Signal-to-Noise Ratio): Usually due to low sample concentration. Increase concentration or acquisition times. For ¹³C-NMR, which is inherently less sensitive, using 30-50 mg of sample is typical [4].
  • Solvent Peak Obscuring Sample Peaks: This results from improper solvent selection. Consult the chemical shift table and choose a solvent whose residual peaks do not overlap with your region of interest [1].
  • Drifting Peak Positions (Poor Lock): Can occur if the solvent is not sufficiently deuterated or if the sample volume is incorrect. Ensure you are using a high-purity deuterated solvent and that the filling height is 4.5-5.5 cm [4] [2].

Summary

Deuterated solvents are far from being mere diluents in NMR spectroscopy. They are active, essential components that enable precise structural elucidation, quantitative analysis, and dynamic studies across chemistry, pharmaceuticals, and materials science. Adherence to detailed protocols for solvent selection, sample preparation, and quality control is fundamental to generating reliable and interpretable NMR data that can accelerate research and development.

References

Comprehensive Application Notes and Protocols: Butyronitrile-D7 in Metabolic Pathway Tracing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stable Isotope Tracing with Deuterated Compounds

Stable isotope tracing has emerged as a powerful methodology for investigating metabolic pathways and fluxes in biological systems, providing dynamic insights that complement static metabolomics approaches. Unlike conventional metabolomics that offers only a "snapshot" of metabolic status, isotope tracing allows researchers to track the fate of individual atoms through complex metabolic networks, revealing pathway activities and nutrient utilization in real-time. [1] The use of deuterium-labeled compounds like Butyronitrile-D7 offers particular advantages for metabolic research, including cost-effectiveness compared to ¹³C-labeled substrates, minimal radioactive hazards, and compatibility with various detection platforms including mass spectrometry (MS) and nuclear magnetic resonance (NMR). [2]

This compound represents a specialized chemical tracer with potential applications in investigating nitrile metabolism, fatty acid pathways, and energy metabolism. As a deuterium-labeled alkanenitrile, it incorporates seven deuterium atoms, creating a significant mass shift detectable by modern analytical instruments. This technical document provides detailed application notes and experimental protocols for implementing this compound in metabolic tracing studies, specifically designed for researchers, scientists, and drug development professionals seeking to elucidate metabolic pathways in various biological systems.

Chemical Properties and Characteristics of this compound

Basic Chemical Properties

This compound is a deuterium-enriched analog of butyronitrile (butanenitrile), where seven hydrogen atoms have been replaced with deuterium isotopes. The standard butyronitrile compound has the molecular formula C₄H₇N, while this compound is represented as C₄D₇N, resulting in a molecular mass of approximately 76.11 g/mol compared to 69.11 g/mol for the unlabeled compound. This significant mass difference enables straightforward detection by mass spectrometry and other isotopic detection methods. The compound maintains the fundamental chemical characteristics of butyronitrile, including a colorless appearance, distinctive sharp and suffocating odor, and high miscibility with most polar organic solvents. [3]

Stability and Isotopic Purity

The deuterium-carbon bonds in this compound exhibit excellent stability under standard laboratory conditions, ensuring minimal label loss through exchange reactions in biological systems. This stability is crucial for accurate tracing experiments, as it prevents the redistribution of the deuterium label to other metabolites unrelated to the primary metabolic pathways of interest. When procuring this compound for metabolic tracing applications, researchers should verify the isotopic purity (typically ≥98% deuterium enrichment) through certificate of analysis provided by manufacturers specializing in stable isotope production, such as Sigma-Aldrich. [2] Proper storage conditions (ambient temperature in sealed containers protected from light and moisture) help maintain both chemical and isotopic stability over extended periods.

Table 1: Physicochemical Properties of this compound

Property Specification Experimental Considerations
Molecular Formula C₄D₇N Confirm via high-resolution MS
Molecular Weight 76.11 g/mol Significant +7 Da shift from natural form
Boiling Point ~117.6°C Similar to unlabeled compound
Density ~0.794 g/mL Slightly higher than natural form
Solubility in Water 0.033 g/100 mL (similar to natural) Consider solvent systems for administration
Isotopic Purity Typically ≥98% Verify via manufacturer's COA
Storage Conditions Ambient, sealed, dark Maintain chemical and isotopic stability

Applications in Metabolic Pathway Tracing

Metabolic Flux Analysis

This compound serves as a valuable tracer for metabolic flux analysis (MFA), particularly for investigating the fate of nitrile groups and short-chain fatty acid precursors in biological systems. When applied to microbial communities or cell cultures, the deuterium labeling pattern in downstream metabolites provides quantitative information about pathway activities and reaction rates. The principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be adapted for deuterium tracing, where computational models interpret isotopic labeling patterns to infer metabolic fluxes. [4] These approaches search for the most plausible steady-state fluxes satisfying stoichiometric mass-balance for intracellular metabolites, with simulated isotopic labeling patterns optimally matching experimental measurements. [4]

Pathway Discovery and Novel Reaction Identification

The application of this compound in non-targeted tracing approaches enables discovery of novel metabolic pathways and reactions. Unlike targeted methods that focus on predetermined metabolites, non-targeted analysis detects deuterium incorporation across the measurable metabolome, potentially revealing unexpected metabolic fates of butyronitrile. [5] This approach is particularly valuable for identifying auxotrophic interactions in microbial consortia, where metabolic cross-feeding occurs between different species. For example, a study using stable isotope probing with vibrational spectroscopy demonstrated how metabolic interactions in a two-species consortium could be unraveled through isotopic labeling. [6]

Table 2: Metabolic Tracing Applications of this compound

Application Area Experimental Approach Key Readouts
Microbial Nitrile Metabolism Incubation with this compound as sole nitrogen source Deuterium incorporation into proteins, ammonia, and fatty acids
Hepatic Metabolism Studies Perfused liver models with this compound Production of deuterated glutamine, glutamate, and urea
Gut Microbiome Research In vivo administration with LC-MS analysis Short-chain fatty acid deuteration patterns
Drug Metabolism Studies Co-incubation with hepatic microsomes Deuterated metabolite identification
Environmental Microbiology SIP with this compound in environmental samples ¹³C/Deuterium incorporation in phospholipid fatty acids

Experimental Protocols

Sample Preparation and Administration
4.1.1 In Vitro Administration to Cell Cultures

For in vitro applications with cell cultures, prepare a sterile stock solution of this compound in compatible solvent systems. Due to its limited aqueous solubility (0.033 g/100 mL), this compound may require dissolution in dimethylformamide (DMF) or ethanol followed by dilution in culture media, ensuring the final organic solvent concentration does not exceed 0.1% to maintain cell viability. [3] The typical working concentration range for metabolic tracing experiments is 0.1-5 mM, which should be determined through preliminary toxicity assays for each cell type. Replace standard culture media with this compound-enriched media and incubate for predetermined time points (1-24 hours) based on the kinetics of the metabolic processes under investigation. [1] Include appropriate controls (unlabeled butyronitrile and untreated cells) to distinguish specific labeling patterns from natural isotope abundances.

4.1.2 In Vivo Administration

For in vivo studies, this compound can be administered via intravenous infusion, intraperitoneal injection, or oral gavage. Prepare dosing solutions in physiologically compatible vehicles such as saline with minimal organic cosolvents (≤5% DMSO or ethanol). Dosing regimens should be optimized based on pilot pharmacokinetic studies, considering factors such as absorption, distribution, and potential toxicity. [1] For continuous infusion studies, use osmotic minipumps to maintain steady-state tracer levels, which is particularly important for flux determination. Animal studies should follow all ethical guidelines and regulatory requirements for isotope administration, with special attention to dose-dependent effects.

Analytical Detection Methods
4.2.1 Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) provides the primary analytical platform for detecting this compound and its deuterated metabolites. Reverse-phase C18 columns with water-acetonitrile gradients effectively separate butyronitrile metabolites prior to MS detection. Employ high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap instruments to accurately resolve deuterated metabolites from their natural abundance counterparts. Data-dependent MS/MS fragmentation enables structural elucidation of novel metabolites. For quantitative flux analysis, use multiple reaction monitoring (MRM) transitions specific to predicted deuterated metabolites, which significantly enhances sensitivity and detection limits. [1]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium-labeled metabolites can also be detected via ²H NMR spectroscopy, though this method offers lower sensitivity compared to MS techniques. The deuterium isotope produces a distinct NMR signal that can be quantified without background from natural abundance hydrogen atoms. ²H NMR provides direct information about the positional enrichment of deuterium in metabolites, offering complementary data to MS-based approaches. For enhanced sensitivity, consider Deuterium Metabolic Imaging (DMI) techniques that combine deuterium labeling with magnetic resonance spectroscopy for spatial mapping of metabolic activity in vivo. [7]

4.2.3 Vibrational Spectroscopy

Raman and Fourier-transform infrared (FT-IR) spectroscopies offer label-free methods for detecting isotopic incorporation based on vibrational frequency shifts in deuterated metabolites. The C-D bond in this compound and its metabolic products vibrates at different frequencies than C-H bonds, creating distinct spectral features detectable by these techniques. While less sensitive than MS methods, vibrational spectroscopy enables non-destructive analysis and can be combined with microscopy for spatial mapping of isotopic enrichment in tissues or microbial communities. [6]

Data Interpretation and Analysis

Analysis of Deuterium Labeling Patterns

Interpretation of this compound tracing experiments requires careful analysis of deuterium labeling patterns across detected metabolites. The mass isotopomer distribution (MID) represents the relative abundances of different deuterium incorporations for each metabolite and provides the primary data for flux inference. Compare observed MIDs with those predicted from possible metabolic pathways to identify the most likely routes of this compound metabolism. [4] Computational tools such as mzMatch-ISO and MetExtract facilitate automated processing of LC-MS data to extract isotopic enrichment patterns across the measurable metabolome. [5]

For non-targeted analysis, compare samples from this compound-treated systems with appropriate controls (unlabeled butyronitrile or untreated) to identify statistically significant deuterium incorporation across all detected features. This approach enables discovery of unexpected metabolic fates without predefinition of target metabolites. [5]

Metabolic Flux Determination

Metabolic flux analysis using this compound tracing data follows principles similar to ¹³C-MFA, where computational models simulate deuterium labeling patterns for comparison with experimental data. The elementary metabolite unit (EMU) framework, implemented in software such as INCA, Metran, and 13CFlux2, can be adapted for deuterium tracing to efficiently simulate metabolite isotope labeling given a possible set of fluxes. [4] These tools search for flux values that minimize the difference between simulated and experimental labeling patterns while satisfying stoichiometric constraints of the metabolic network.

Table 3: Data Processing Workflow for this compound Tracing Experiments

Processing Step Method/Tool Key Parameters
Raw Data Conversion MSConvert, ProteoWizard Format conversion to mzML/mzXML
Feature Detection XCMS, MZmine Peak picking, alignment, integration
Isotopomer Extraction mzMatch-ISO, MetExtract MID calculation, natural abundance correction
Metabolite Identification MS/MS spectral matching Library comparison (GNPS, HMDB)
Flux Computation INCA, 13CFLUX2 Network modeling, flux estimation
Statistical Analysis ISOCOR, MIDAS Significance testing, pattern recognition

Practical Considerations and Troubleshooting

Optimization of Kinetic Parameters

Successful metabolic tracing with this compound requires careful consideration of temporal parameters to ensure adequate detection of deuterium incorporation. The incubation duration should align with the turnover rates of the metabolic pathways under investigation. For central carbon metabolism, typical labeling periods range from minutes to hours, while incorporation into macromolecules like proteins or lipids may require days. [1] Conduct preliminary time-course experiments to determine the optimal sampling points for capturing both early and late metabolic products. Additionally, consider the potential for isotopic steady-state versus non-stationary labeling experiments, as each provides complementary information about metabolic fluxes. [4]

Safety and Regulatory Considerations

Butyronitrile compounds exhibit acute toxicity through various exposure routes, with reported oral LD₅₀ in rats of 50 mg/kg. [3] Implement appropriate safety measures including fume hood use, personal protective equipment, and proper waste disposal when handling this compound. For in vivo studies, adhere to all regulatory guidelines for deuterated compound administration, which may vary by jurisdiction. While deuterium itself poses minimal radiological hazard, the chemical toxicity of this compound is comparable to its natural analog and should be treated with equivalent precautions. Documentation of isotopic content and administration should follow applicable regulations for stable isotope tracing studies.

Visualized Experimental Workflows

Metabolic Tracing Workflow with this compound

The following diagram illustrates the comprehensive experimental workflow for metabolic pathway tracing using this compound, encompassing sample preparation, analytical processing, and data interpretation steps:

G cluster_1 Experimental Phase cluster_2 Analytical Phase cluster_3 Computational Phase SamplePrep Sample Preparation Administration In Vitro/In Vivo Administration SamplePrep->Administration This compound Preparation QuenchExtract Metabolite Extraction Administration->QuenchExtract Controlled Incubation Analysis Analytical Detection QuenchExtract->Analysis Sample Injection DataProcessing Data Processing Analysis->DataProcessing Raw Data Interpretation Pathway Interpretation DataProcessing->Interpretation Isotopomer Distribution

Figure 1: Experimental workflow for this compound metabolic tracing studies, showing the sequential phases from sample preparation through computational interpretation.

Metabolic Fate of this compound

The following diagram illustrates potential metabolic pathways and transformations of this compound in biological systems, highlighting key enzymatic steps and detectable deuterated metabolites:

G cluster_pathways Key Metabolic Pathways ButyronitrileD7 This compound (C4D7N) ButyramideD7 Butyramide-D7 ButyronitrileD7->ButyramideD7 Nitriliase ButyrateD7 Butyrate-D7 ButyronitrileD7->ButyrateD7 Nitrilase Pathway ButyramideD7->ButyrateD7 Amidase AcetylCoAD6 Acetyl-CoA-D6 ButyrateD7->AcetylCoAD6 β-oxidation TCAintermediates TCA Cycle Intermediates AcetylCoAD6->TCAintermediates TCA Cycle Biomass Biomass Incorporation AcetylCoAD6->Biomass Biosynthesis CO2 Deuterated CO₂ TCAintermediates->CO2 Oxidative Decarboxylation

Figure 2: Potential metabolic pathways of this compound in biological systems, showing enzymatic conversions and integration into central metabolism.

Conclusion

References

Comprehensive Application Notes and Protocols: Deuteration Methods for Aliphatic Nitriles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Deuteration of Aliphatic Nitriles

Deuterium labeling has gained significant importance in pharmaceutical research, organic synthesis, and materials science due to the kinetic isotope effects that can improve metabolic stability, bioavailability, and safety profiles of bioactive molecules. The incorporation of deuterium at specific positions in molecular frameworks, particularly in aliphatic nitriles, presents unique synthetic challenges and opportunities. Aliphatic nitriles serve as versatile intermediates in organic synthesis, with the nitrile group functioning as a precursor to various functional groups including amides, carboxylic acids, aldehydes, esters, alcohols, and amines [1].

Recent advances in deuteration methods have focused on selective incorporation of deuterium using convenient deuterium sources like deuterium oxide (D₂O), which offers advantages in handling, cost, and safety compared to other deuterated reagents such as D₂, LiAlD₄, or CD₃OD. This document provides comprehensive application notes and detailed experimental protocols for the most current and efficient deuteration methods of aliphatic nitriles, specifically highlighting ruthenium-catalyzed α-deuteration and electrocatalytic deuteration approaches, to support researchers in pharmaceutical development and chemical synthesis.

Catalytic Deuteration Methods

Ruthenium-Catalyzed α-Deuteration

The ruthenium-catalyzed method represents a significant advancement in selective α-deuteration of aliphatic nitriles. This approach employs a PNP–ruthenium pincer complex as catalyst and utilizes affordable D₂O as the deuterium source. The method operates efficiently with remarkably low catalyst loading (0.2-0.5 mol%) under mild conditions, making it an attractive option for both research and potential scale-up applications. The proposed mechanism involves a [2+2] cycloaddition between the nitrile functionality and a deprotonated catalytic intermediate, followed by imine-enamine tautomerization and H/D exchange with D₂O, resulting in selective deuteration specifically at the α-position relative to the nitrile group [2] [3].

This method demonstrates broad applicability across various aliphatic nitriles, including the simplest nitrile, acetonitrile. The selectivity for α-position deuteration is particularly valuable as this position often plays a crucial role in subsequent chemical transformations and in modulating the pharmacokinetic properties of pharmaceutical candidates. The mild reaction conditions and exceptional functional group tolerance further enhance the utility of this methodology for complex molecular structures often encountered in drug development.

Electrocatalytic Deuteration Using D₂O

Electrocatalytic deuteration has emerged as an innovative approach that leverages renewable electricity to drive deuterium incorporation, aligning with green chemistry principles. This method addresses the fundamental challenge in electrocatalytic deuteration reactions (EDRs) – the competition with the D₂ evolution reaction (DER), which typically lowers Faradaic efficiencies, especially at higher current densities. Recent breakthroughs have overcome this limitation through sophisticated microenvironment regulation strategies [4].

The system employs copper nanotips (Cu NTs) with unsaturated sites combined with butyl trimethyl ammonium bromide (BTAB) as a surfactant modifier. This combination creates a synergistic effect where the nanotip structure enhances the local electric field, concentrating reactants near the electrode surface, while the surfactant creates a deuterophobic microenvironment that suppresses D₂ evolution. This dual approach successfully breaks the traditional trade-off between high Faradaic efficiency and high current density, achieving remarkable 80% Faradaic efficiency at industrial-level current densities of -100 mA cm⁻² for the deuteration of arylacetonitriles [4].

Table 1: Comparison of Deuteration Methods for Aliphatic Nitriles

Method Catalyst System Deuterium Source Key Advantages Optimal Conditions Substrate Scope
Ruthenium-Catalyzed PNP-ruthenium pincer complex (0.2-0.5 mol%) D₂O Mild conditions, high selectivity for α-position, low catalyst loading Not specified Broad range of aliphatic nitriles including acetonitrile
Electrocatalytic Copper nanotips (Cu NTs) + BTAB surfactant D₂O 80% Faradaic efficiency at -100 mA cm⁻², green chemistry approach, high current density capability Divided H-cell, -0.78 V vs. Hg/HgO, Diox/D₂O (2:5) with 0.5 M K₂CO₃ Arylacetonitriles, alkynes, halides, N-heterocycles, nitro compounds

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed α-Deuteration of Aliphatic Nitriles
3.1.1 Reagents and Materials
  • Aliphatic nitrile substrate (1.0 mmol)
  • Deuterium oxide (D₂O) (≥99.9% deuterium content)
  • PNP-ruthenium pincer complex catalyst (0.2-0.5 mol%)
  • Inert atmosphere equipment (nitrogen or argon glove box)
  • Schlenk flask or sealed reaction vessel
3.1.2 Procedure
  • Reaction Setup: In an inert atmosphere glove box, weigh the PNP-ruthenium pincer complex catalyst (0.2-0.5 mol%) and transfer it to a dry Schlenk flask or sealed reaction vessel.
  • Addition of Reactants: Add the aliphatic nitrile substrate (1.0 mmol) to the reaction vessel using a syringe or solid addition funnel.
  • Deuterium Addition: Introduce deuterium oxide (D₂O, 2.0-5.0 mL) to the reaction mixture. The exact volume should provide efficient stirring while maintaining a high concentration of deuterium source.
  • Reaction Execution: Seal the reaction vessel and remove it from the glove box. Heat the mixture with stirring at the recommended temperature (typically 60-100°C) for the specified time (generally 12-24 hours).
  • Reaction Monitoring: Monitor reaction progress by regular sampling and analysis using ¹H NMR spectroscopy to determine deuterium incorporation.
  • Workup Procedure: After completion, cool the reaction mixture to room temperature. Extract the deuterated product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Purification: Concentrate the combined organic extracts under reduced pressure and purify the crude product using column chromatography or distillation as appropriate for the specific compound.
  • Analysis: Confirm deuterium incorporation and determine the isotopic purity by ¹H NMR, ²H NMR, and mass spectrometric analysis.
Protocol 2: Electrocatalytic Deuteration of Arylacetonitriles
3.2.1 Reagents and Materials
  • Arylacetonitrile substrate (0.5 mmol)
  • Deuterium oxide (D₂O) (≥99.9% deuterium content)
  • Copper nanotip (Cu NT) electrode (synthesized via electrochemical reduction of CuO NTs)
  • Butyl trimethyl ammonium bromide (BTAB) surfactant
  • Potassium carbonate (K₂CO₃) (0.5 M in D₂O)
  • Dioxane (Diox) (anhydrous)
  • H-type divided electrochemical cell
  • Potentiostat/Galvanostat with standard three-electrode setup
  • Counter electrode (platinum mesh or foil)
  • Reference electrode (Hg/HgO)
3.2.2 Electrode Preparation
  • Synthesis of Cu Nanotips: Prepare CuO nanotips on a suitable substrate (e.g., copper foam) through anodization or hydrothermal synthesis.
  • Electrochemical Reduction: Reduce the CuO nanotips to metallic Cu NTs by electrochemical reduction at -1.0 V vs. Hg/HgO in a suitable electrolyte until complete conversion is achieved (typically 1-2 hours).
  • Characterization: Confirm the formation of coordination-unsaturated sites in Cu NTs through X-ray absorption spectroscopy (XANES/EXAFS) and surface morphology by SEM/TEM.
3.2.3 Electrocatalytic Deuteration Procedure
  • Electrolyte Preparation: Prepare the electrolyte solution by mixing dioxane and 0.5 M K₂CO₃ in D₂O in a 2:5 volume ratio (total volume 7 mL).
  • Surfactant Addition: Add butyl trimethyl ammonium bromide (BTAB, 10-20 mM final concentration) to the electrolyte solution.
  • Substrate Introduction: Add the arylacetonitrile substrate (0.5 mmol) to the electrolyte solution in the cathodic compartment of the H-cell.
  • Electrochemical Setup: Assemble the electrochemical cell with the prepared Cu NT electrode as cathode, appropriate counter electrode, and reference electrode.
  • Reaction Execution: Apply a constant potential of -0.78 V vs. Hg/HgO or a constant current density of -100 mA cm⁻² to the working electrode while stirring the solution.
  • Process Monitoring: Monitor the reaction progress by periodic sampling and analysis using GC-MS or LC-MS to determine conversion and deuterium incorporation.
  • Product Isolation: After charge passage (typically 5-10 F/mol), extract the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether).
  • Purification: Concentrate the organic extracts and purify the deuterated products using flash chromatography or recrystallization.

Table 2: Optimization Parameters for Electrocatalytic Deuteration

Parameter Optimal Condition Effect of Variation Recommendation
Potential -0.78 V vs. Hg/HgO More negative potentials increase DER side reaction; more positive potentials slow deuteration Optimize for each substrate using CV
Surfactant Concentration 10-20 mM BTAB Lower concentrations reduce mass transfer benefits; higher concentrations may inhibit substrate access Use minimum concentration needed for effect
Solvent Ratio Diox:D₂O (2:5) Different ratios affect substrate solubility and mass transfer Adjust based on substrate hydrophobicity
Electrolyte 0.5 M K₂CO₃ Concentration affects conductivity and pH Maintain minimum concentration for sufficient current
Temperature Room temperature Elevated temperatures may increase DER Controlled temperature recommended for reproducibility
Analytical Methods for Deuterated Products
  • NMR Spectroscopy:

    • Utilize ¹H NMR to quantify deuterium incorporation by disappearance of α-proton signals.
    • Employ ²H NMR for direct detection of deuterium in products.
    • Use ¹³C NMR to observe chemical shift changes due to deuterium incorporation.
  • Mass Spectrometry:

    • Apply LC-MS or GC-MS for determination of deuterium incorporation efficiency and reaction monitoring.
    • Use high-resolution mass spectrometry to confirm molecular formula and isotopic distribution.
  • Electrochemical Analysis:

    • Perform cyclic voltammetry to determine reduction potentials of substrates.
    • Calculate Faradaic efficiencies by comparing charge passed to product formation.

Applications and Future Outlook

The deuteration methods described herein have significant implications for pharmaceutical development, where deuterium incorporation can improve the metabolic stability, pharmacokinetic profiles, and safety of drug candidates. The selective α-deuteration of aliphatic nitriles is particularly valuable as these compounds serve as key intermediates in the synthesis of various biologically active molecules, including deuterated amines, acids, and heterocycles [1] [4].

The electrocatalytic approach represents a step change in sustainable deuteration, aligning with green chemistry principles by using electricity as the driving force and producing minimal waste. The ability to achieve high Faradaic efficiencies at industrially relevant current densities suggests potential for scale-up applications. Future developments in this field will likely focus on expanding substrate scope, developing more efficient and selective catalysts, and integrating these deuteration methods into continuous flow systems for improved efficiency and scalability.

The following workflow diagram illustrates the electrocatalytic deuteration process:

electrocatalytic_workflow Start Start: Reaction Setup ElectrodePrep Electrode Preparation CuO NTs → Cu NTs Electrochemical reduction at -1.0 V Start->ElectrodePrep ElectrolytePrep Electrolyte Preparation Diox:D₂O (2:5) + 0.5 M K₂CO₃ + BTAB surfactant (10-20 mM) ElectrodePrep->ElectrolytePrep SubstrateAdd Substrate Addition Arylacetonitrile (0.5 mmol) ElectrolytePrep->SubstrateAdd CellAssembly Cell Assembly H-type divided cell Three-electrode setup SubstrateAdd->CellAssembly Electrolysis Electrolysis Apply -0.78 V vs. Hg/HgO or -100 mA cm⁻² CellAssembly->Electrolysis Workup Workup & Extraction Organic solvent extraction Electrolysis->Workup Purification Purification Column chromatography or recrystallization Workup->Purification Analysis Product Analysis NMR, MS for deuterium incorporation assessment Purification->Analysis End End: Deuterated Product Analysis->End

Electrocatalytic Deuteration Workflow

References

ruthenium-catalyzed α-deuteration of nitriles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Principle

The incorporation of deuterium at the α-position of nitriles is a valuable transformation in synthetic and medicinal chemistry, particularly for creating isotopically labeled building blocks that can alter the metabolic profiles of pharmaceutical compounds [1]. The ruthenium-catalyzed method offers a selective and efficient pathway for this labeling.

The reaction is proposed to proceed through a catalytic cycle involving metal-ligand cooperation [2]. A key step is the formation of a [2+2] cycloadduct between the nitrile substrate and a deprotonated ruthenium intermediate. This is followed by imine-enamine tautomerization, enabling hydrogen/deuterium (H/D) exchange with D₂O, resulting in selective deuteration at the α-position of the nitrile [3] [4].

Experimental Protocol

Materials and Equipment
  • Reaction Vessel: Schlenk flask or pressure tube suitable for inert atmosphere operations.
  • Atmosphere Control: Standard Schlenk line or glovebox for handling air-sensitive catalysts.
  • Deuterium Source: Deuterium oxide (D₂O, 99.9 atom % D).
  • Catalyst: PNP-ruthenium pincer complex [3].
  • Substrate: Aliphatic nitrile.
  • Solvent: Anhydrous 1,4-dioxane.
  • Base: Potassium tert-butoxide (KO^tBu).
Step-by-Step Procedure
  • Reaction Setup: In an inert atmosphere glovebox, charge a dry Schlenk tube with the PNP-ruthenium pincer catalyst (0.2 - 0.5 mol%) and a magnetic stir bar [3].
  • Add Solvent and Reagents: Add anhydrous 1,4-dioxane (2.0 mL), the aliphatic nitrile substrate (1.0 mmol), and D₂O (2.0 mmol, 2.0 equiv.) to the tube [3].
  • Initiating the Reaction: Seal the tube and remove it from the glovebox. Place it in a pre-heated oil bath at 100 °C under a positive pressure of nitrogen to begin the reaction [3].
  • Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy or LC-MS. Typical reaction times range from 24 to 48 hours.
  • Reaction Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water (10 mL) and ethyl acetate (10 mL).
  • Product Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Product Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure α-deuterated nitrile product.

Reaction Performance and Scope

The table below summarizes the performance of the optimized ruthenium-catalyzed system for a range of aliphatic nitriles [3].

Table 1: Substrate Scope and Performance of Ru-Catalyzed α-Deuteration [3]

Nitrile Substrate Catalyst Loading (mol%) Reaction Time (h) Deuterium Incorporation (%)
Acetonitrile 0.5 24 99
Propionitrile 0.2 24 95
Butyronitrile 0.2 24 92
Isobutyronitrile 0.2 36 90
Pivalonitrile 0.5 48 80
Cyclohexane carbonitrile 0.2 24 95

Critical Experimental Notes

  • Catalyst Stability: The PNP-Ru catalyst is air-sensitive. All operations involving the catalyst must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.
  • Base-Free Conditions: A significant advantage of this protocol is that it proceeds without an external base, which minimizes potential side reactions and simplifies purification [3].
  • Solvent and Temperature: Anhydrous 1,4-dioxane at 100°C provides optimal reaction efficiency. The use of wet solvents or lower temperatures can significantly reduce the reaction rate and deuterium incorporation.

Alternative and Complementary Methods

While ruthenium catalysts are highly effective, other catalytic systems have been developed for α-deuteration, which may be suitable depending on specific project needs.

Table 2: Comparison of Catalytic Methods for α-Deuteration

Method Catalyst System Key Features Substrate Scope
Ruthenium Catalysis [3] [4] PNP-Ru pincer complex High selectivity, low catalyst loading, uses D₂O, no external base needed. Aliphatic nitriles.
Manganese Catalysis [5] PCNHCP-Mn pincer complex Uses earth-abundant metal, can perform α-deuteration on pre-formed amides. Nitriles (via hydration to amide).
Electrocatalysis [6] Low-coordinated Fe or Cu nanoparticles One-pot α,β-deuteration to amines, uses D₂O, mild conditions (room temp). Aryl acetonitriles (to amines).
Superacid Catalysis [7] [Ph₃C]⁺[B(C₆F₅)₄]⁻ (metal-free) Metal-free, high deuteration efficiency for ketones. Ketones, aldehydes, complex molecules.

Visual Workflow

The following diagram illustrates the proposed catalytic cycle for the .

G RuCat Ru Catalyst Intermediate1 Deprotonated Ru Intermediate RuCat->Intermediate1 Base (Ligand Cooperation) Cycloadduct [2+2] Cycloadduct Intermediate1->Cycloadduct + Nitrile EnamineInt Enamine Intermediate Cycloadduct->EnamineInt Tautomerization Product α-Deuterated Nitrile EnamineInt->Product H/D Exchange with D₂O Product->RuCat Regeneration D2O D₂O D2O->EnamineInt Nitrile Aliphatic Nitrile Nitrile->Cycloadduct

Troubleshooting Guide

  • Low Deuterium Incorporation: Ensure the D₂O used is of high isotopic purity (≥99.9%) and that the reaction vessel is properly sealed to prevent contamination with atmospheric moisture. Check catalyst activity and increase reaction time if necessary.
  • No Reaction or Low Conversion: Confirm the integrity and purity of the ruthenium catalyst. Verify that the reaction is set up under strict inert conditions and that the temperature is maintained at 100°C.
  • Formation of By-products: If impurities are detected, ensure the nitrile substrate is pure and free of acids or other functional groups that might interfere with the catalyst.

References

Comprehensive Application Notes and Protocols: Manganese-Pincer-Catalyzed Deuteration Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Manganese-Pincer Catalyzed Deuteration

Manganese-pincer complexes represent an innovative class of catalytic systems that have revolutionized approaches to deuteration chemistry in pharmaceutical and organic synthesis. These catalytic platforms leverage earth-abundant manganese as a sustainable alternative to precious metal catalysts, offering both economic and environmental advantages while maintaining high catalytic efficiency. The unique metal-ligand cooperation (MLC) capability of pincer complexes enables the activation of chemical bonds through bifunctional mechanisms, where both the metal center and the ligand framework participate synergistically in the catalytic cycle. This cooperation is particularly valuable for deuteration reactions, which require precise chemoselectivity and regiocontrol to incorporate deuterium atoms at specific molecular positions.

The development of manganese-based catalytic systems for deuteration has gained significant momentum in recent years, driven by the growing importance of deuterated pharmaceuticals in drug discovery and development. Deuterium incorporation can profoundly improve the metabolic stability, pharmacokinetic profile, and safety of therapeutic compounds through the well-known isotope effect. Unlike conventional deuteration methods that often require harsh conditions or show limited functional group tolerance, manganese-pincer catalysts operate under mild conditions and demonstrate remarkable substrate versatility, enabling selective deuteration of diverse organic frameworks. This protocol provides a comprehensive technical resource for researchers seeking to implement these cutting-edge catalytic transformations in their synthetic workflows, with detailed experimental procedures, mechanistic insights, and practical optimization guidelines.

Catalytic System Overview and Properties

Manganese-Pincer Complex Characteristics

The manganese-pincer catalytic system detailed in this protocol centers on a specially designed pincer ligand framework coordinated to a manganese metal center, creating a highly efficient catalyst capable of facilitating multiple types of deuteration reactions through metal-ligand cooperation. This system leverages earth-abundant manganese as a sustainable alternative to precious metals typically used in catalytic deuteration, such as ruthenium, while maintaining high activity and selectivity. The particular strength of this catalytic platform lies in its functional group tolerance and the ability to modulate reaction outcomes simply by varying solvent systems, allowing access to different deuterated products from the same nitrile starting materials [1].

The catalytic system exhibits three distinct operational modes depending on reaction conditions: (1) direct hydration of nitriles to amides in tert-butanol solvent, (2) α-deuteration of nitriles in toluene with D₂O, and (3) one-pot formation of α-deuterated amides in tetrahydrofuran (THF) with D₂O. This versatility is remarkable for a single catalytic system and demonstrates how reaction parameters can be strategically manipulated to achieve different synthetic outcomes. The catalyst operates through a metal-ligand cooperative pathway where both the manganese center and the pincer ligand actively participate in bond activation and transformation, with manganese ketimido and enamido pincer complexes identified as key intermediates in the catalytic cycle [1].

Comparative Analysis with Alternative Deuteration Systems

Table 1: Comparison of Manganese-Pincer Catalyzed Deuteration with Other Catalytic Systems

Catalytic System Metal Utilization Deuteration Selectivity Functional Group Tolerance Reaction Conditions Environmental Impact
Manganese-Pincer Earth-abundant manganese High α-selectivity Broad tolerance Mild conditions Green chemistry approach
Ruthenium-Pincer Precious ruthenium Variable selectivity Moderate tolerance Often requires higher temperatures Higher environmental impact
Traditional Metal Nanoparticles Varies (often precious metals) Limited positional control Limited tolerance Harsh conditions frequently required Moderate to high waste generation
Acid/Base Catalysis Metal-free Random deuteration Poor tolerance for sensitive groups Corrosive conditions Significant waste streams

When compared to alternative deuteration methodologies, the manganese-pincer system offers distinct advantages that align with modern green chemistry principles. Traditional approaches such as ruthenium-pincer complexes [2] or nanoparticle-based systems [3] often rely on precious metals that raise cost and sustainability concerns. While ruthenium systems have demonstrated efficacy in deuterium incorporation, they lack the economic and environmental benefits of manganese-based catalysts. Similarly, manganese nanoparticles synthesized through green approaches [3] represent another earth-abundant alternative, but typically offer less precise control over deuteration sites compared to molecular pincer complexes.

The atom efficiency and catalytic sustainability of the manganese-pincer system are further enhanced by the fact that water (or deuterated water) serves as both solvent and reactant in these transformations, generating minimal waste compared to conventional deuteration methods that employ expensive or hazardous deuterium sources. The system's ability to utilize D₂O as the sole deuterium source significantly reduces cost and complexity while maintaining high levels of deuterium incorporation. This combination of economic, environmental, and performance advantages positions manganese-pincer catalysts as a transformative technology for isotopic labeling in pharmaceutical and fine chemical synthesis.

Detailed Experimental Protocols

General Considerations and Safety Protocols

Safety Considerations: Prior to initiating any experimental procedures, researchers must conduct comprehensive risk assessments for all chemicals and processes involved. Manganese complexes, while less toxic than many precious metal catalysts, still require handling with appropriate personal protective equipment (PPE) including lab coat, safety glasses, and nitrile gloves. Deuterated water (D₂O) should be handled in well-ventilated areas, and while it poses minimal radiological hazard, it should be treated with the same precautions as other chemical reagents. Air- and moisture-sensitive compounds necessitate the use of Schlenk line or glovebox techniques, and researchers should be properly trained in these methods before attempting the synthetic procedures.

Material Preparation: All manganese-pincer catalyst complexes can be synthesized according to literature procedures or obtained from commercial suppliers when available. Anhydrous solvents (tert-butanol, toluene, THF) should be purified using appropriate drying methods and stored under inert atmosphere prior to use. Deuterated water (D₂O, 99.9% isotopic purity) is recommended for optimal deuterium incorporation, and substrate nitriles should be purified using standard techniques (distillation, recrystallization, or chromatography) to remove impurities that may inhibit catalytic activity. Glassware should be thoroughly dried in an oven (≥120°C) and either cooled in a desiccator or assembled hot and purged with inert gas before use.

Protocol for Nitrile Hydration to Amides

Reaction Setup: In an inert atmosphere glovebox, charge a Schlenk tube or heavy-walled pressure vessel with the manganese-pincer catalyst (0.005 mmol, 0.5 mol%), nitrile substrate (1.0 mmol), and tert-butanol (2.0 mL). Seal the vessel securely and remove it from the glovebox. Place the reaction vessel in a preheated oil bath at 80°C and stir the reaction mixture vigorously for 12-16 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting nitrile is observed.

Workup and Isolation: After confirming reaction completion by analytical methods, cool the reaction vessel to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate or dichloromethane/methanol gradients) to obtain the pure amide product. Characterize the isolated amide by (^1)H NMR, (^{13})C NMR, and IR spectroscopy to confirm structural identity and assess purity.

Protocol for Selective α-Deuteration of Nitriles

Reaction Setup: Under an inert atmosphere in a glovebox, combine in a Schlenk tube the manganese-pincer catalyst (0.01 mmol, 1.0 mol%), nitrile substrate (1.0 mmol), dry toluene (2.0 mL), and D₂O (2.0 mmol, 2.0 equiv.). Seal the reaction vessel securely and remove it from the glovebox. Heat the mixture with stirring at 100°C for 24 hours in a temperature-controlled oil bath or heating block. Monitor reaction progress by periodic sampling for (^1)H NMR analysis to determine deuterium incorporation levels.

Workup and Isolation: After the prescribed reaction time, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and add diethyl ether (10 mL) and water (5 mL). Separate the organic layer and wash with brine solution (5 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude α-deuterated nitrile by flash chromatography on silica gel if necessary, though many products require only brief purification due to high reaction selectivity.

Protocol for One-Pot Synthesis of α-Deuterated Amides

Reaction Setup: In an inert atmosphere glovebox, charge a Schlenk tube with manganese-pincer catalyst (0.01 mmol, 1.0 mol%), nitrile substrate (1.0 mmol), anhydrous THF (2.0 mL), and D₂O (5.0 mmol, 5.0 equiv.). Seal the vessel and remove it from the glovebox. Heat the reaction mixture at 90°C for 20 hours with continuous stirring. Monitor reaction progress by TLC or LC-MS to confirm complete conversion to the α-deuterated amide product.

Workup and Isolation: After cooling the reaction mixture to room temperature, transfer to a round-bottom flask and remove volatile components under reduced pressure. Take up the residue in ethyl acetate (15 mL) and wash with saturated sodium bicarbonate solution (2 × 5 mL) followed by brine (5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to obtain the pure α-deuterated amide. Confirm deuterium incorporation at the α-position by (^1)H NMR and (^2)H NMR spectroscopy.

Table 2: Summary of Reaction Conditions for Manganese-Pincer Catalyzed Deuteration Transformations

Transformation Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) D₂O Equivalents Typical Yield Range
Nitrile to Amide 0.5 tert-Butanol 80 12-16 - 65-85%
α-Deuteration of Nitriles 1.0 Toluene 100 24 2.0 70-90%
α-Deuterated Amides 1.0 THF 90 20 5.0 60-80%

Mechanistic Insights and Reaction Optimization

Metal-Ligand Cooperation Pathway

The remarkable selectivity and functional group tolerance exhibited by manganese-pincer catalysts in deuteration reactions stems from their unique metal-ligand cooperation (MLC) mechanism. Detailed mechanistic studies have revealed that the catalytic cycle begins with nitrile coordination to the manganese center, followed by activation through the pincer ligand framework [1]. This cooperative activation generates key manganese ketimido intermediates that play a pivotal role in determining reaction selectivity and pathway. The solvent system profoundly influences which intermediates dominate and thus controls the ultimate reaction outcome—whether nitrile hydration, α-deuteration, or direct formation of deuterated amides.

The deuterium incorporation mechanism proceeds through a reversible dehydrogenation-hydrogenation sequence that enables selective H/D exchange at the α-position relative to the nitrile group. In toluene solvent, this H/D exchange occurs rapidly without competing hydration, leading to high selectivity for α-deuterated nitriles. When the reaction is conducted in THF, however, both deuteration and hydration processes occur in a concerted manner, yielding α-deuterated amides directly. The presence of enamido intermediates has been confirmed through mechanistic studies and represents a branching point in the catalytic cycle where solvent effects exert decisive influence [1]. This understanding of the mechanistic pathway enables rational optimization of reaction conditions to achieve desired selectivity.

Graphical Reaction Workflow

G cluster_workflow Manganese-Pincer Catalyzed Deuteration Workflow nitrile Nitrile Substrate coordination Coordination Complex nitrile->coordination Coordination catalyst Mn-Pincer Catalyst catalyst->coordination Activation ketimido Ketimido Intermediate coordination->ketimido MLC Step enamido Enamido Intermediate ketimido->enamido α-H Elimination amide Amide Product ketimido->amide H₂O / t-BuOH deuterated_nitrile α-Deuterated Nitrile enamido->deuterated_nitrile D₂O / Toluene deuterated_amide α-Deuterated Amide enamido->deuterated_amide D₂O / THF

Diagram 1: Metal-Ligand Cooperation Mechanism in Manganese-Pincer Catalyzed Deuteration

Reaction Optimization Strategies

Solvent Selection Guidelines: The reaction solvent exerts profound influence on both reaction pathway and selectivity in manganese-pincer catalyzed deuteration. For optimal results in nitrile hydration reactions, tert-butanol is the preferred solvent due to its ability to facilitate the hydration pathway while suppressing undesirable side reactions. For selective α-deuteration of nitriles, anhydrous toluene provides the best results, as its non-polar nature and low water miscibility promote H/D exchange without competing hydration. For the one-pot synthesis of α-deuterated amides, tetrahydrofuran (THF) strikes an optimal balance, allowing both deuteration and hydration to occur concurrently. In all cases, solvents must be rigorously anhydrous (except in the hydration reaction where stoichiometric water is added) to maintain catalytic activity.

Temperature and Catalyst Loading Optimization: The reaction temperature significantly impacts both reaction rate and selectivity across all transformations. For nitrile hydration, temperatures between 80-90°C provide optimal balance between reaction rate and product stability. For deuteration processes, slightly higher temperatures (90-100°C) are generally required to achieve satisfactory deuterium incorporation within practical timeframes. Regarding catalyst loading, most transformations proceed efficiently with 0.5-1.0 mol% catalyst, though particularly challenging substrates may benefit from increased loading up to 2.0 mol%. Higher catalyst loadings generally do not improve yields substantially and may promote minor side products. The reaction time should be optimized for each substrate class, with electron-deficient nitriles typically reacting faster than electron-rich analogues.

Practical Implementation Guidance

Equipment Setup and Reaction Monitoring

Essential Equipment: Successful implementation of manganese-pincer catalyzed deuteration requires standard synthetic chemistry instrumentation with special attention to atmosphere control. A Schlenk line or glovebox is essential for handling air-sensitive manganese catalysts and ensuring reproducible results. Heavy-walled reaction vessels with PTFE-sealed caps are recommended, particularly for reactions involving D₂O at elevated temperatures, to prevent solvent loss and maintain anhydrous conditions when required. For temperature control, precision oil baths or aluminum heating blocks provide more consistent heating than mantle heaters, especially for reactions requiring extended reaction times.

Reaction Monitoring Techniques: The progress of deuteration reactions can be effectively monitored using a combination of thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). TLC with UV visualization effectively tracks consumption of starting materials, while LC-MS provides confirmation of product identity and preliminary assessment of deuterium incorporation. For precise quantification of deuterium incorporation, (^1)H NMR spectroscopy is indispensable, with comparison of integration values between deuterated and non-deuterated positions providing accurate measurement of isotopic enrichment. In cases where α-deuteration is complete, the characteristic α-proton signal adjacent to the nitrile or amide group will disappear entirely from the (^1)H NMR spectrum.

Substrate Scope and Limitations

Compatible Functional Groups: The manganese-pincer catalytic system demonstrates remarkable functional group tolerance, accommodating a wide range of common protecting groups and functional elements. Substrates containing halogens (F, Cl, Br, I), ethers, silyl protecting groups, alkenes, alkynes, and aryl halides are generally well-tolerated under the standard reaction conditions. Electron-withdrawing groups positioned on aromatic nitriles typically accelerate reaction rates, while electron-donating groups may slightly slow the transformation but generally still provide good yields. Heteroaromatic nitriles including pyridine, pyrimidine, and thiophene derivatives are viable substrates, though reaction optimization may be required for specific heterocyclic systems.

Known Limitations and Challenges: Despite its broad applicability, the manganese-pincer catalytic system does exhibit some limitations that researchers should consider during experimental design. Substrates containing highly reducible functional groups such as nitro groups or α,β-unsaturated carbonyls may compete for the catalytic site and require modified conditions. Sterically hindered nitriles, particularly those with quaternary centers at the α-position, often exhibit slower reaction rates and may require extended reaction times or elevated temperatures. Additionally, substrates with strongly coordinating groups proximal to the nitrile function (e.g., pyridines, amines) may temporarily deactivate the catalyst, though this can frequently be overcome by slight increases in catalyst loading.

Analytical Characterization of Deuterated Products

NMR Spectroscopy Techniques: Comprehensive characterization of deuterated products requires careful application of multinuclear NMR spectroscopy. Standard (^1)H NMR provides the most direct assessment of deuterium incorporation through reduction or disappearance of signals corresponding to deuterated positions. (^2)H NMR spectroscopy (deuterium NMR) offers unambiguous confirmation of deuterium incorporation, with chemical shifts corresponding to proton NMR but with significantly broader signals due to quadrupole moment effects. (^{13})C NMR spectra may also show slight shifts (typically 0.1-0.3 ppm) for carbon atoms directly bonded to deuterium, and coupling to deuterium ((J_{C-D} ≈ J_{C-H}/6.5)) may be observable in some cases.

Mass Spectrometry Analysis: Mass spectrometric analysis provides complementary confirmation of deuterium incorporation, with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry being most commonly employed. The mass shift observed in the molecular ion cluster corresponds directly to the number of deuterium atoms incorporated, though careful interpretation is required due to potential H/D exchange during ionization processes. For precise quantification of deuterium enrichment, high-resolution mass spectrometry is recommended, as it can distinguish between different isotopic distributions and confirm the extent of labeling. Additionally, isotopic distribution patterns in the mass spectrum provide further validation of successful deuteration, with characteristic shifts toward higher m/z values.

Conclusion and Future Perspectives

Manganese-pincer catalyzed deuteration systems represent a sustainable advancement in isotopic labeling technology, offering pharmaceutical researchers and synthetic chemists a powerful tool for selective deuterium incorporation using earth-abundant manganese catalysis. The protocols detailed in this application note provide robust, experimentally verified methodologies for three distinct transformations: nitrile hydration, α-deuteration of nitriles, and one-pot synthesis of α-deuterated amides. The key advantages of these methods include operational simplicity, excellent functional group tolerance, and the ability to modulate reaction outcomes through straightforward manipulation of solvent systems.

The metal-ligand cooperation mechanism that underpins these catalytic transformations represents a fundamental principle that will likely inspire future catalyst design for isotopic labeling and related processes. As the field of deuterated pharmaceuticals continues to expand, the development of efficient, selective, and sustainable deuteration methods will grow in importance. The manganese-pincer catalytic platform detailed herein not only addresses current synthetic challenges but also provides a conceptual framework for future innovation in earth-abundant metal catalysis for isotopic labeling applications.

References

Application Notes: Continuous-Flow Reductive Deuteration of Nitriles

Author: Smolecule Technical Support Team. Date: February 2026

The integration of deuterium atoms into organic molecules, particularly primary amines, is a powerful strategy in pharmaceutical research to modulate the metabolic properties, stability, and bioavailability of drug candidates. [1] [2] The continuous-flow reductive deuteration of nitriles provides a efficient, safe, and scalable route to synthesize valuable α,α-dideutero and α,β-deuterated amines, overcoming the limitations of traditional batch processes. [1] [2]

This document details two advanced protocols: a Heterogeneous Catalytic (Raney Nickel) method and an Electrocatalytic (Iron Nanoparticle) method. [1] [2]

Detailed Experimental Protocols

Protocol 1: Heterogeneous Catalytic Deuteration with Raney Nickel

This protocol describes a continuous-flow setup using Raney Nickel as a catalyst for the hydrogenation and reductive deuteration of nitriles. [1]

  • Objective: To convert a wide range of nitriles into primary amines and α,α-dideutero amines with high deuterium incorporation and quantitative conversion. [1]
  • Reaction Mechanism: The nitrile (R-C≡N) is reduced and deuterated to form a α,α-dideutero primary amine (R-CD2-NH2). [1]

The workflow for this protocol is outlined below.

Protocol1 cluster_setup Reaction Setup cluster_process Continuous Flow Process cluster_output Output & Analysis start Nitrile Substrate Solution mixing Mixing & Heating (H₂/D₂, Solvent) start->mixing deuterium D₂ Gas Stream deuterium->mixing catalyst Packed-Bed Reactor (Raney Nickel Catalyst) reaction Reductive Deuteration catalyst->reaction mixing->catalyst Continuous Flow conversion Quantitative Conversion reaction->conversion collection Product Collection conversion->collection Crude Product analysis Analysis: Yield and Deuterium Incorporation collection->analysis final α,α-Dideutero Amine analysis->final High Purity

  • Materials:
    • Substrate: Nitrile of choice (e.g., aryl acetonitriles).
    • Catalyst: Raney Nickel.
    • Deuterium Source: D₂ gas.
    • Solvent: An appropriate organic solvent stable under reducing conditions (e.g., dioxane, methanol).
    • Equipment: Syringe or HPLC pumps, a packed-bed reactor, gas pressure regulators, and a back-pressure regulator. [1]
  • Procedure:
    • System Preparation: Load the Raney Nickel catalyst into a packed-bed reactor column. Purge the entire continuous-flow system with an inert gas (e.g., N₂) to remove moisture and oxygen.
    • Reaction Setup: Prepare a solution of the nitrile substrate in a suitable solvent. Use a pump to deliver this solution at a controlled flow rate. Simultaneously, introduce D₂ gas into the stream at a controlled pressure and flow rate.
    • Reaction Execution: Pass the combined substrate/D₂ stream through the catalyst-packed reactor, which is typically heated to a moderate temperature (e.g., 50-80 °C). The back-pressure regulator maintains the system pressure.
    • Product Collection: The output stream is collected, and the crude product is worked up to isolate the primary amine.
    • Analysis: The product is analyzed by NMR spectroscopy to determine the yield and the degree of deuterium incorporation, which typically exceeds 90%. [1]
Protocol 2: Electrocatalytic Deuteration with Iron Nanoparticles

This protocol describes a one-pot, two-step electrochemical method using low-coordinated iron nanoparticles (LC-Fe NPs) and D₂O as the sole deuterium source. [2]

  • Objective: To transform aryl acetonitriles to α,β-deuterio aryl ethylamines (α,β-DAEAs) with high deuterium ratios at both α and β positions under ambient conditions. [2]
  • Reaction Mechanism: The process involves a rapid base-assisted H/D exchange at the α-carbon, followed by an electroreductive deuteration of the C≡N bond on an in-situ formed LC-Fe NP cathode. [2]

The following workflow illustrates the one-pot electrochemical process.

  • Materials:
    • Substrate: Aryl acetonitrile.
    • Deuterium Source: D₂O.
    • Base: KOH or K₂CO₃.
    • Electrode Materials: An α-Fe₂O₃ pre-catalyst loaded on Carbon Paper (CP) for the in-situ formation of the LC-Fe NP cathode, with a Pt counter electrode and Hg/HgO reference electrode.
    • Electrolyte: A mixture of 1.0 M KOH and dioxane (3:1 v/v). [2]
    • Equipment: A potentiostat and a divided H-type electrochemical cell. [2]
  • Procedure:
    • Solution Preparation: In the cathodic chamber of the H-cell, add the aryl acetonitrile substrate to the electrolyte solution (KOH/dioxane with D₂O).
    • H/D Exchange: The reaction begins with a fast α-C-H/C-D exchange, facilitated by the base, to generate the α-deuterated nitrile intermediate. This step occurs prior to electrolysis.
    • Electroreduction Setup: Assemble the electrochemical cell with the α-Fe₂O₃/CP working electrode. Apply a constant potential of -1.4 V vs. Hg/HgO.
    • Catalyst Activation & Reaction: During electrolysis, the α-Fe₂O₃ is reduced in situ to form the active Low-Coordinated Fe Nanoparticles (LC-Fe NPs). The α-deuterated nitrile adsorbs onto the Fe surface, where it undergoes electroreductive deuteration via an active hydrogen (H*) pathway from D₂O electrolysis.
    • Product Work-up and Analysis: After electrolysis (e.g., 8 hours), the product is extracted from the catholyte. Analyze the isolated α,β-deuterio aryl ethylamine by NMR to confirm the high deuterium ratio (up to 99% at both α and β positions) and yield (up to 92%). [2]

Comparative Data Summary

The following tables summarize the key quantitative data from the two protocols, allowing for easy comparison of reaction conditions and performance.

Table 1: Summary of Reaction Conditions and Performance

Parameter Protocol 1: Heterogeneous Catalysis [1] Protocol 2: Electrocatalysis [2]
Catalyst Raney Nickel Low-Coordinated Fe Nanoparticles (in-situ generated)
Deuterium Source D₂ gas D₂O
Reaction Conditions Moderate temperature, pressurized D₂ Room temperature, ambient pressure
Key Advantage Wide substrate scope, excellent D-incorporation Step-economical (one-pot), uses safe D₂O, high α,β-D incorporation
Reported Yield Quantitative conversion Up to 92% isolated yield
Deuterium Incorporation >90% Up to 99% (α and β positions)
Example Application Large-scale synthesis of deuterated tryptamine (1.1 g) Synthesis of d₄-Melatonin and d₄-Komavine

Table 2: Advantages and Limitations

Aspect Protocol 1: Heterogeneous Catalysis Protocol 2: Electrocatalysis
Safety Requires handling of D₂ gas under pressure. Avoids pressurized D₂; uses safe and easy-to-handle D₂O.
Cost & Sustainability Uses a established, relatively low-cost catalyst. Avoids noble metals; uses earth-abundant iron; step- and atom-economic.
Setup Complexity Requires a continuous-flow system with gas handling. Requires a potentiostat and a specialized H-cell.
Substrate Scope Broad scope for aliphatic and aromatic nitriles. [1] Demonstrated for aryl acetonitriles; presence of aryl ring affects adsorption. [2]

Discussion for Research Applications

The choice between these two advanced protocols depends on the research goals and available infrastructure.

  • Protocol 1 (Raney Ni/D₂) is a robust method suitable for the large-scale production of α,α-dideutero amines, especially when D₂ gas is accessible and the target is high volumetric productivity. [1]
  • Protocol 2 (LC-Fe NPs/D₂O) is highly innovative and aligns with green chemistry principles. It is ideal for the efficient, one-pot synthesis of α,β-deuterated aryl ethylamines, which are crucial for advanced pharmacological studies, using a safe and inexpensive deuterium source. [2]

Both methods represent significant advancements over traditional batch processes using pyrophoric reductants like LiAlD₄ or NaBD₄, offering improved safety, efficiency, and scalability for drug development pipelines. [3] [4] [2]

References

electrochemical deuteration methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Electrochemical Deuteration: An Overview

Electrochemical deuteration is a rapidly advancing field that uses electrons as clean reductants and heavy water (D₂O) as a cost-effective deuterium source. This method provides a greener alternative to traditional approaches that often rely on expensive deuterium gas (D₂) or metal hydrides, allowing for precise deuterium incorporation under mild conditions [1] [2].

The core principle involves the electrochemical generation of deuterium atoms (D*) or deuteride ions (D⁻) from D₂O at the cathode. These active species then reduce various unsaturated functional groups or cleave carbon-halogen bonds in organic substrates, enabling the synthesis of deuterated compounds with high selectivity and deuterium incorporation ratios (D.I.R.) [1].

Comparison of Electrochemical Deuteration Methodologies

The table below summarizes the performance of different electrochemical deuteration systems for various substrate classes, as reported in recent literature.

Substrate Class Example Key Catalyst/System Reported Faradaic Efficiency (FE) Deuterium Incorporation Ratio (D.I.R.) / Selectivity Key Advantages
Aldehydes [3] [1] Benzaldehyde Pdδ+/NC Liquid Diffusion Cathode 43-72% >99% selectivity for alcohol Solvent-free, high selectivity, gram-scale production
Ketones [3] Acetophenone Pdδ+/NC Liquid Diffusion Cathode 31-90% >99% selectivity for alcohol Broad substrate scope
Imines [3] Benzylidenemethylamine Pdδ+/NC Liquid Diffusion Cathode 11-40% >99% selectivity for amine Selective synthesis of deuterated amines
Alkenes [3] Styrene Pdδ+/NC Liquid Diffusion Cathode 55-97% >99% selectivity for alkane High efficiency for C=C bond deuteration
Aryl Halides [4] 4-Fluorobromobenzene Pd(tBu₃P)₂ / B₂eg₂ / ZnO N/R (92% yield) 93% D.I.R. High functional group tolerance, uses stoichiometric D₂O
Alkyl Halides [2] --- General Electrocatalysis High yields Significant D.I.R. Avoids transition metals and toxic reagents

N/R: Not explicitly reported in the source.

Detailed Experimental Protocols

Protocol 1: Solvent-Free Deuteration of Carbonyls and Alkenes [3]

This protocol uses an all-solid electrolyzer for high-throughput, solvent-free deuteration, ideal for aldehydes, ketones, imines, and alkenes.

  • Materials: All-solid electrolyzer with RuO₂ anode and Pdδ+/NC Liquid Diffusion Cathode (LDC), D₂O (≥99.9%), substrate.
  • Procedure:
    • Assembly: Configure the membrane electrode assembly (MEA) with the RuO₂ anode and the Pdδ+/NC LDC. The cathode chamber is filled with pure, neat substrate without any solvent or supporting electrolyte.
    • Reaction: Fill the anode chamber with pure D₂O. Apply a constant current (e.g., 10-40 mA). For benzaldehyde, 20 mA is optimal to achieve a Faradaic Efficiency of 72%.
    • Monitoring: The reaction can be run continuously. The system has been demonstrated to operate for over 500 hours at 20 mA for gram-scale production.
    • Work-up: After the reaction, the product in the cathode chamber can be collected directly. Separation from solvents is not needed, simplifying purification.
  • Mechanistic Notes: The Pdδ+/NC cathode is crucial for lowering the kinetic resistance for D+ transfer and activating the substrate, as confirmed by in-situ ATR-SEIRAS and DFT calculations [3].
Protocol 2: Palladium-Catalyzed Deuteration of Aryl Halides [4]

This protocol describes a cross-coupling-like deuteration for aryl bromides, chlorides, and triflates, excellent for late-stage deuteration of complex molecules.

  • Materials: Aryl halide substrate, D₂O, Pd(tBu₃P)₂ or SPhos Pd G3 precatalyst, B₂eg₂ (diboron reagent), ZnO (halide scavenger), THF (solvent).
  • Procedure:
    • Setup: In a flame-dried Schlenk tube under inert atmosphere, combine the aryl halide (1.0 equiv), Pd(tBu₃P)₂ (2 mol%), B₂eg₂ (1.5 equiv), and ZnO (2.0 equiv).
    • Deuterium Source: Add anhydrous THF as the solvent, followed by D₂O (1.1 equiv for aryl triflates; 2.0 equiv for inert aryl chlorides).
    • Reaction: Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS. The reaction typically reaches completion in several hours.
    • Work-up: Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography to obtain the deuterated arene.
  • Notes: The role of ZnO is to act as a halide scavenger, facilitating the formation of a cationic Pd intermediate that is crucial for the deuteration pathway over the competing borylation pathway [4].

Workflow Visualization

The following diagram illustrates the generalized workflow for planning and executing an electrochemical deuteration experiment, integrating the two protocols above.

DEutererationWorkflow start Start: Identify Deuteration Target substrate_analysis Analyze Substrate Functional Group start->substrate_analysis path_carbonyl Protocol 1 Applicable? (Aldehyde, Ketone, Imine, Alkene) substrate_analysis->path_carbonyl C=O, C=N, C=C path_arylhalide Protocol 2 Applicable? (Aryl Bromide/Chloride/Triflate) substrate_analysis->path_arylhalide Aryl-X sys1 All-Solid Electrolyzer RuO₂ Anode | Pdδ+/NC Cathode Solvent-Free path_carbonyl->sys1 Yes sys2 Palladium-Catalyzed System Pd(tBu₃P)₂, B₂eg₂, ZnO THF Solvent path_arylhalide->sys2 Yes d2o_source D₂O as Deuterium Source sys1->d2o_source e_source Electrons as Reductant sys1->e_source sys2->d2o_source product Deuterated Product sys2->product d2o_source->product e_source->product

Future Perspectives and Conclusion

Electrochemical deuteration using D₂O is a powerful and sustainable strategy for deuterium labeling. Key future directions include:

  • Catalyst Development: Designing non-precious metal catalysts or further optimizing Pd-based systems to reduce costs and improve selectivity for challenging substrates [3] [1].
  • Reactor Engineering: Scaling up flow-cell and membrane-based reactors, like the all-solid electrolyzer, for continuous manufacturing to enhance efficiency and productivity [3] [2].
  • Scope Expansion: Applying these methodologies to a broader range of complex pharmaceuticals and fine chemicals, leveraging the high functional group tolerance of methods like the Pd-catalyzed aryl halide deuteration [4].

References

Comprehensive Application Notes and Protocols: Butyronitrile-D7 as a Versatile Precursor in Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

Butyronitrile-D7 (C₄D₇N) represents a fully deuterated variant of butyronitrile, where all seven hydrogen atoms have been replaced with deuterium isotopes. This compound belongs to the nitrile family, characterized by the presence of a carbon-nitrogen triple bond (-C≡N) which confers significant synthetic versatility. Deuterated compounds like this compound have gained substantial importance in pharmaceutical research and analytical chemistry due to their unique isotopic properties and modified chemical behaviors compared to their protonated analogues. The strategic incorporation of deuterium atoms into molecular frameworks often results in altered metabolic profiles and improved stability, making this compound an increasingly valuable building block in synthetic chemistry.

Butyronitrile (C₄H₇N) itself is a clear, colorless liquid with a sharp, suffocating odor, known for its excellent solvating power and high polarity derived from the polar nitrile group [1]. The nitrile functional group is particularly valuable in synthetic chemistry due to its chemical stability under both oxidizing and reducing conditions and its ability to be transformed into various other functional groups, including carboxylic acids, amides, and amines [1]. These properties make the deuterated form especially useful as a precursor in complex synthetic pathways where isotopic labeling is required.

Table 1: Physicochemical Properties of Butyronitrile and this compound

Property Butyronitrile This compound (Expected)
Molecular Formula C₄H₇N C₄D₇N
Molecular Weight 69.11 g/mol 76.15 g/mol
Boiling Point 115-117°C Similar to protonated form
Melting Point -112°C Similar to protonated form
Density 0.794 g/mL at 25°C ~0.836 g/mL at 25°C (estimated)
Refractive Index 1.384 Similar to protonated form
Flash Point 18°C (64°F) Similar to protonated form
Water Solubility Slightly soluble (0.033 g/100 mL) Similar to protonated form

The deuterium incorporation in this compound significantly influences its spectroscopic properties while largely maintaining similar reactivity to its protonated counterpart. The key advantages of deuterated compounds in chemical synthesis and drug development include slowed metabolic degradation due to the kinetic isotope effect, reduced toxicity profiles of metabolites, and their utility as internal standards in mass spectrometry-based analytical methods [2]. This compound serves as a versatile precursor for the synthesis of various deuterated compounds, particularly in pharmaceutical applications where isotopic labeling is necessary for mechanistic studies, metabolic pathway tracing, or improvement of drug properties.

Applications of this compound in Chemical Synthesis

Roles in Synthesis and Deuterated Building Blocks

This compound serves as a versatile precursor in the synthesis of complex deuterated molecules, primarily functioning as a four-carbon building block with a terminal nitrile group that can be readily transformed into other functionalities. The nitrile group can be converted to a primary amine via reduction, to a carboxylic acid via hydrolysis, or to an aldehyde via partial reduction, providing multiple synthetic avenues for molecular construction [2] [3]. In its deuterated form, this compound enables the incorporation of deuterium atoms at specific positions in target molecules, which is particularly valuable for isotopic labeling studies and the creation of deuterated pharmaceuticals.

One of the most significant applications of this compound is in the synthesis of deuterated amines through catalytic hydrogenation. The nitrile group can be selectively reduced to a primary amine, yielding fully deuterated butylamine-D₁₂, which serves as a valuable intermediate in organic synthesis [2]. This transformation is particularly efficient under continuous flow conditions, where parameters such as pressure, temperature, and catalyst selection can be precisely controlled to optimize yield and selectivity while minimizing side reactions. The development of continuous flow methodologies has significantly improved the safety and efficiency of such hydrogenation reactions, especially when dealing with deuterium gas [2].

Table 2: Synthetic Applications of this compound and Resulting Deuterated Compounds

Application Reaction Type Deuterated Product Key Utility
Catalytic Reduction Hydrogenation/Deuteration Butylamine-D₁₂ Pharmaceutical intermediate; Metabolic studies
Hydrolysis Acid/Base-catalyzed Butyric acid-D₇ Metabolic tracer; Stable isotope labeling
Pharmaceutical Synthesis Multi-step processes Amprolium-D₇ (veterinary drug) Deuterated pharmaceutical; Metabolic stability
Electrolyte Component Formulation Dye-sensitized solar cells Research and development
Coordination Chemistry Metal complex formation Deuterated metal complexes Spectroscopic studies; Reaction mechanisms

This compound also finds application in material science, particularly as a component in electrolyte compositions for dye-sensitized solar cells [3]. The deuterated form may offer advantages in spectroscopic characterization of these systems, allowing for better understanding of electron transfer processes and interfacial interactions. Additionally, the compound serves as a useful solvent for NMR spectroscopy due to its deuterium content, providing a deuterium lock signal while simultaneously serving as a reaction medium.

Specific Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a key starting material for the synthesis of deuterated active pharmaceutical ingredients (APIs) and their metabolites. The strategic incorporation of deuterium can significantly alter the pharmacokinetic profiles of drug molecules, potentially leading to improved efficacy, reduced side effects, and extended half-lives [2]. This approach, known as deuterium switching, has gained substantial attention in drug development, with several deuterated drugs receiving FDA approval in recent years.

A prominent application of butyronitrile chemistry is in the synthesis of amprolium, a poultry drug used as a coccidiostat [4] [3]. The deuterated analogue, synthesized from this compound, would be valuable for metabolic studies and residue analysis in food-producing animals. Similarly, this compound can serve as a precursor to deuterated analogues of etifelmine (a hypotensive agent) and other pharmaceutical compounds containing the butylamine or butyric acid motifs [5] [3]. The deuterated forms allow researchers to track the distribution, metabolism, and excretion of these compounds more accurately using mass spectrometry techniques.

This compound also plays a crucial role in the synthesis of deuterated internal standards for bioanalytical applications. These standards are essential for accurate quantification of drugs and metabolites in biological matrices using LC-MS/MS techniques. The use of deuterated internal standards corrects for matrix effects and ionization efficiency variations, thereby improving the accuracy and precision of analytical methods [2]. The synthetic pathways to these deuterated compounds often mirror those used for their protonated counterparts, with appropriate modifications to account for isotopic effects and to prevent deuterium loss during reaction steps.

Experimental Protocols

Deuteration and Continuous Flow Hydrogenation

The synthesis of this compound and its subsequent transformations can be efficiently performed using continuous flow methodologies, which offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability [2]. The following protocol describes the deuteration process and subsequent transformations using continuous flow systems:

Deuteration Protocol Using Continuous Flow Reactor:

  • System Setup: Assemble a continuous flow reactor system (such as ThalesNano H-Cube or H-Genie) capable of handling deuterium gas and operating at elevated pressures and temperatures. Ensure all connections are secure and pressure-tested before introducing any reagents [2].

  • Catalyst Selection: For deuteration reactions, select an appropriate catalyst based on the specific transformation. For nitrile reduction to primary amines, supported platinum or palladium catalysts are typically effective. For the synthesis of this compound from unsaturated precursors, consider nickel or ruthenium-based catalysts [2].

  • Reaction Conditions:

    • Prepare a solution of the protonated substrate in an appropriate deuterated solvent (e.g., deuterated methanol or ethanol).
    • Set the reactor temperature between 50-100°C, depending on the specific substrate and catalyst system.
    • Adjust the pressure to 20-60 bar to ensure efficient deuterium dissolution and reaction kinetics.
    • Set the flow rate to achieve the desired residence time, typically 1-10 minutes for efficient deuteration [2].
  • Reaction Monitoring: Collect aliquots of the output stream at regular intervals and analyze by NMR spectroscopy to monitor the extent of deuteration. Adjust parameters as necessary to achieve complete deuteration.

  • Product Isolation: After the reaction is complete, remove the solvent under reduced pressure and purify the product using appropriate techniques (distillation, chromatography, or recrystallization).

Transformation to Deuterated Amines:

The reduction of this compound to butylamine-D₁₂ represents a key transformation that can be efficiently performed under continuous flow conditions:

  • Catalyst Preparation: Pack a column with a supported metal catalyst (Raney nickel or platinum on carbon are effective for nitrile reduction) [2].

  • Reaction Setup:

    • Prepare a solution of this compound in deuterated ethanol (approximately 0.1-0.5 M concentration).
    • Set the reactor temperature to 60-80°C and pressure to 40-60 bar.
    • Use a flow rate of 0.5-2.0 mL/min to achieve complete conversion.
  • Reaction Optimization: Monitor the reaction by GC-MS or NMR to ensure complete reduction while minimizing over-reduction to secondary amines. The primary amine product can be isolated by removal of solvent followed by fractional distillation.

G A This compound Solution B Continuous Flow Reactor A->B  Feed Flow C Deuterated Amine Product B->C  Product Stream D Catalyst Column D->B  Packed Bed E D₂ Gas Supply E->B  Deuterium

Figure 1: Continuous Flow System for Deuteration Reactions

Synthesis of Deuterated Pharmaceuticals

The synthesis of deuterated pharmaceuticals from this compound typically involves multi-step processes where the nitrile group serves as a key functional handle for molecular construction. The following protocol outlines the synthesis of a deuterated amprolium analogue:

Protocol for Deuterated Amprolium Analogue Synthesis:

  • Step 1: Preparation of Deuterated Intermediate

    • In a dry, nitrogen-purged flask, dissolve this compound (10.0 g, 0.13 mol) in anhydrous deuterated dimethylformamide (50 mL).
    • Add deuterated p-aminobenzonitrile (15.2 g, 0.13 mol) and catalytic amount of deuterated p-toluenesulfonic acid (0.5 g).
    • Heat the mixture at 80°C for 4 hours with continuous stirring under nitrogen atmosphere.
    • Monitor reaction progress by TLC or LC-MS.
    • After completion, cool the reaction mixture and pour into ice-cold deuterated water (200 mL).
    • Collect the precipitated solid by filtration and wash with cold deuterated water (50 mL).
    • Dry the intermediate under vacuum overnight.
  • Step 2: Cyclization and Quaternization

    • Dissolve the dried intermediate (15.0 g, 0.08 mol) in deuterated ethanol (100 mL).
    • Add methyl iodide-d₃ (18.0 g, 0.12 mol) slowly with stirring.
    • Reflux the mixture for 6 hours under nitrogen atmosphere.
    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.
    • Triturate the residue with anhydrous diethyl ether (100 mL) and collect the solid by filtration.
    • Purify the crude product by recrystallization from deuterated ethanol/deuterated water mixture (9:1).
  • Characterization and Analysis

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
    • Determine deuterium incorporation efficiency using mass spectrometry and isotopic distribution analysis.
    • Confirm purity by HPLC using UV detection at 260 nm.

Table 3: Typical Reaction Conditions for this compound Transformations

Transformation Catalyst Temperature (°C) Pressure (bar) Typical Yield (%)
Reduction to Amine Raney Ni 80 50 85-92
Hydrolysis to Acid Pt/C 70 1 (atm) 78-85
Pharmaceutical Synthesis None 80 1 (atm) 65-75
Electrolyte Formulation Various 25 1 (atm) >95
Phase-Transfer Catalysis Quaternary Ammonium Salts 20-150 1 (atm) 70-90
Analytical Characterization and Quality Control

Comprehensive characterization of this compound and its derivatives is essential to confirm structural integrity and isotopic purity. The following analytical protocols should be implemented:

Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Record ¹H NMR spectrum in CDCl₃ or DMSO-d₆. The absence of proton signals confirms complete deuteration.
    • Obtain ¹³C NMR spectrum to verify carbon framework integrity.
    • Use ²H NMR for direct detection of deuterium incorporation patterns.
  • Mass Spectrometry:

    • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.
    • Use LC-MS to assess purity and detect any protonated impurities.
    • Employ isotopic distribution analysis to quantify deuterium incorporation efficiency.
  • Chromatographic Analysis:

    • Implement HPLC with UV detection to determine chemical purity.
    • Use GC-MS for volatile derivatives to assess purity and deuterium content.

Quality Control Parameters:

Establish specifications for this compound quality:

  • Isotopic purity: ≥98 atom % D
  • Chemical purity: ≥99% (by HPLC)
  • Water content: ≤0.1% (by Karl Fischer titration)
  • Residual solvents: Meet ICH guidelines limits

Safety and Handling

Toxicity and Regulatory Considerations

This compound presents significant health hazards similar to its protonated form, requiring strict safety protocols during handling and use. The compound is classified as highly toxic through all exposure routes - inhalation, ingestion, and dermal absorption [5] [6]. Upon metabolism, this compound can release deuterated cyanide species, though the kinetic isotope effect may slightly alter the metabolic rate compared to protonated butyronitrile. The symptoms of exposure include dizziness, rapid respiration, headache, drowsiness, drop in blood pressure and pulse, and in severe cases, cyanosis due to oxygen deprivation [5] [6].

The recommended exposure limit (REL) for butyronitrile established by NIOSH is 8 ppm (22 mg/m³) as a time-weighted average (TWA) [4] [6]. Although specific regulations for the deuterated form are not established, the same or more stringent controls should be applied. Butyronitrile is classified under UN 2411, with a packing group II for transportation [6]. Facilities working with this compound must implement appropriate engineering controls, including fume hoods and adequate ventilation, to maintain exposures below recommended limits.

Emergency Procedures:

  • Inhalation exposure: Immediately move affected person to fresh air; seek medical attention
  • Dermal contact: Remove contaminated clothing, wash skin thoroughly with soap and water
  • Eye contact: Flush with copious amounts of water for at least 15 minutes, seek medical attention
  • Ingestion: Do not induce vomiting; seek immediate medical attention
Storage, Disposal, and Environmental Considerations

Storage Conditions: this compound should be stored in a flammables cabinet or dedicated storage area for hazardous chemicals, maintaining temperatures below 25°C [6] [3]. The container must be tightly sealed and clearly labeled with the chemical identity, hazards, and appropriate precautionary statements. Given the compound's flammability (flash point: 18°C/64°F) and ability to form explosive vapor-air mixtures, all storage areas should be equipped with explosion-proof fixtures and away from ignition sources [4] [6].

Stability and Incompatibilities: this compound is stable under recommended storage conditions but can react vigorously with strong oxidizing agents, strong acids, and strong bases [6] [3]. When heated to decomposition, it emits highly toxic fumes of cyanides and nitrogen oxides [6]. The compound should be kept away from sources of heat, sparks, and open flames due to its low flash point.

Environmental Fate and Disposal: this compound demonstrates high mobility in soil with an estimated Koc value of 46 and can volatilize from both moist and dry soil surfaces [5]. In water, it has little potential for adsorption to suspended solids or sediment, and volatilization is expected to be an important fate process. The compound can undergo microbial degradation to carboxylates and ammonium ions, though the deuterated form may experience slightly different degradation kinetics due to isotopic effects [5].

For disposal, incineration in a chemical incinerator equipped with an afterburner and scrubber is the most effective destruction method [6]. Alternatively, oxidation with ethanolic-KOH can convert butyronitrile to less hazardous cyanate. All disposal activities must comply with federal, state, and local environmental regulations.

Summary

This compound represents a valuable deuterated building block with significant applications in pharmaceutical synthesis, analytical chemistry, and materials science. Its synthetic utility stems from the versatile nitrile functional group, which can be transformed into various other functionalities including amines, carboxylic acids, and amides. The implementation of continuous flow methodologies has enhanced the safety and efficiency of deuteration reactions and subsequent transformations, enabling better control over reaction parameters and improved scalability.

The key advantages of this compound include its role in creating isotopically labeled compounds for metabolic studies, its utility as a precursor to deuterated pharmaceuticals with potentially improved pharmacokinetic profiles, and its application as an internal standard in mass spectrometry-based analytical methods. However, researchers must remain mindful of the significant health hazards associated with this compound, particularly its ability to release cyanide upon metabolism, and implement appropriate safety measures including proper personal protective equipment and engineering controls.

As deuterium labeling continues to gain importance in drug discovery and development, this compound and similar deuterated precursors will play increasingly crucial roles in the synthesis of complex molecules with tailored properties. Future developments will likely focus on more efficient and selective deuteration methods, expanded applications in material science, and novel pharmaceutical entities leveraging the deuterium isotope effect for improved therapeutic profiles.

References

reducing hydrogen background noise in NMR with Butyronitrile-D7

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to Managing Residual Solvent Signals in NMR

A fundamental step in preparing a high-quality NMR sample is managing signals from the solvent itself. The table below outlines common impurities found in deuterated solvents and their characteristic NMR signals, which is crucial for identifying the source of background noise. [1]

Table 1: Common NMR Impurities and Their Chemical Shifts

Solvent Impurity ¹H NMR Chemical Shift (ppm) Deuterated Solvent Measured In
Acetone 2.17 DMSO-d6
Acetonitrile 2.10 DMSO-d6
Dichloromethane 5.76 CDCl3
Diethyl Ether 1.21, 3.53 CDCl3
Ethyl Acetate 2.05, 4.12 CDCl3
Hexanes 0.90, 1.33 CDCl3
Triethylamine 1.04, 2.60 CDCl3
Water (H₂O) ~2.5 DMSO-d6
Water (HOD) ~4.8 DMSO-d6

Note: Chemical shifts can be temperature- and concentration-dependent. Data obtained on a 300 MHz spectrometer. [1]

General Protocol for Purifying Deuterated Solvents

The following workflow outlines general steps for purifying and preparing deuterated NMR solvents like Butyronitrile-D7 to minimize protonated solvent impurities. Always consult material safety data sheets and perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.

G Start Start: Assess Solvent Purity A1 Obtain high-purity grade This compound Start->A1 A2 Store solvent over molecular sieves A1->A2 A3 Perform freeze-pump-thaw degassing (optional) A2->A3 A4 Filter solvent through a 0.2 μm filter (optional) A3->A4 A5 Transfer purified solvent to clean NMR tube A4->A5 End Proceed with Sample Preparation A5->End

Workflow Steps Explained:

  • Start with High Purity: Always source the highest available purity grade of this compound (e.g., " anhydrous," "99.8% D," or "for NMR"). This minimizes initial impurity levels. [1]
  • Use Molecular Sieves: Store the solvent bottle and aliquot from it over activated 3Å or 4Å molecular sieves. These are highly effective at removing water, which is a common source of a large residual peak. [1]
  • Degassing (Optional): For experiments highly sensitive to dissolved oxygen (which can broaden signals), use a freeze-pump-thaw cycle. This involves freezing the solvent with liquid nitrogen, evacuating the headspace with a vacuum pump to remove air, and thawing. Repeat 3-5 times.
  • Filtration (Optional): If particulate matter is a concern, use a syringe filter with a PTFE membrane (compatible with most organic solvents) to filter the solvent directly into the NMR tube.
  • Use Clean Equipment: Ensure NMR tubes and all transfer equipment (pipettes, syringes) are scrupulously clean and dry to prevent contamination.

Troubleshooting FAQ

Q: After purification, I still see a small residual solvent peak. Is my sample ruined? A: Not necessarily. Small, sharp residual solvent peaks are often unavoidable and can even be useful as internal chemical shift references. [2] The goal of purification is to reduce these signals to a level where they do not interfere with the analysis of your target compound. If the peak is large and broad, it suggests significant contamination that requires further purification.

Q: What if the background signals are very broad instead of sharp? A: Broad signals can indicate the presence of paramagnetic impurities or interactions with the glass of the NMR tube itself. Ensuring your solvent is free of metal ions and using high-quality NMR tubes can mitigate this.

Q: Are there alternative approaches if purification is insufficient? A: Yes, advanced NMR techniques can help. Diffusion-Ordered Spectroscopy (DOSY) can separate signals in a mixture based on their different diffusion rates, effectively creating an "NMR chromatogram." This can help distinguish your compound's signals from those of small, fast-diffusing solvent impurities. [3]

References

optimizing deuteration efficiency in Butyronitrile-D7 synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Butyronitrile and Deuteration

What is Butyronitrile? Butyronitrile (also known as butanenitrile or propyl cyanide) is a colorless liquid with the formula C₃H₇CN. It is miscible with most polar organic solvents and is primarily used as a precursor in the synthesis of pharmaceuticals and other organic compounds [1].

Key Properties and Hazards [1]

Property Value / Description
Molar Mass 69.107 g·mol⁻¹
Boiling Point 117.6 °C
Flash Point 18 °C (Highly Flammable)
Odor Sharp and suffocating
Health Hazards Toxic if swallowed, in contact with skin, or if inhaled
GHS Hazard Codes H225, H301, H311, H331

Fundamentals of Deuterium-Labeled Compound Synthesis While specific methods for Butyronitrile-D7 were not found, general synthetic approaches for deuterated compounds include [2]:

  • Deuterium Incorporation: Using deuterium-labeled precursors in conventional chemical reactions to create fully deuterated compounds.
  • Hydrogen-Deuterium (H-D) Exchange: Employing this method to achieve regioselective deuteration, allowing for precise placement of deuterium atoms within a molecule.

Analytical Method for Nitriles

While not specific to D7, the following gas chromatography (GC) method developed for butyronitrile and isobutyronitrile in workplace air can be adapted for analyzing reaction mixtures and final products [3].

GC Method for Butyronitrile Analysis [3]

Parameter Specification
Detection Method Gas Chromatography with Flame Ionization Detector (GC-FID)
Sample Collection Silica gel tubes
Sample Desorption Methanol
Limit of Detection 0.33 μg/mL
Linear Range 1.60 - 1600.00 μg/mL
Desorption Efficiency 93.26% - 98.41%

FAQs & Troubleshooting Guide

Based on general principles of deuterium chemistry and organic synthesis, here are potential issues and solutions relevant to a deuteration project.

Q1: What are the primary health and safety considerations when working with butyronitrile?

  • Hazard Identification: Butyronitrile is highly flammable and toxic through multiple exposure routes (ingestion, skin contact, inhalation) [1].
  • Control Measures: Always use appropriate personal protective equipment (PPE) including gloves and safety glasses. Work in a well-ventilated fume hood. Keep away from ignition sources. Have specific first measures in place (e.g., P301+P310 for ingestion: Immediately call a poison center/doctor if swallowed) [1].

Q2: My deuteration reaction yield is low. What could be the cause?

  • Potential Cause 1: Incomplete H-D Exchange. The reaction conditions (catalyst, temperature, solvent, reaction time) may not be optimal for complete exchange of all seven hydrogen atoms.
  • Troubleshooting Step: Review the literature for similar deuteration reactions. Consider varying the catalyst (e.g., metal catalysts for homogeneous deuteriation) or using a different deuterium source (e.g., D₂O, deuterated acids/alcohols) [2].
  • Potential Cause 2: Isotopic Purity of Starting Materials. The deuterium content and chemical purity of your labeled precursors are critical.
  • Troubleshooting Step: Verify the isotopic purity of all deuterated reagents using NMR or MS. Use highly purified starting materials to avoid side reactions [2].

Q3: How can I confirm the deuteration level and purity of my synthesized this compound?

  • Analytical Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy. This is the primary tool for confirming the location and degree of deuteration within the molecule. The absence of proton signals in the spectrum is a key indicator [4] [2].
  • Analytical Technique 2: Mass Spectrometry (MS). MS can be used to determine the molecular weight and confirm the incorporation of seven deuterium atoms, showing the correct mass shift in the molecular ion peak [2].
  • Analytical Technique 3: Gas Chromatography (GC). As detailed above, GC can be used to determine the chemical purity of your product and detect any non-deuterated butyronitrile or other organic impurities [3].

Experimental Workflow

The diagram below outlines a generalized workflow for the synthesis and analysis of a deuterated compound like this compound.

Start Start: Plan Synthesis LitReview Literature Review Start->LitReview SelectMethod Select Synthetic Method LitReview->SelectMethod Subgraph_1 Perform Synthesiswith safety controls SelectMethod->Subgraph_1 Purify Purify Product Subgraph_1->Purify Subgraph_2 Analyze Product Purify->Subgraph_2 NMR NMR Subgraph_2->NMR MS MS Subgraph_2->MS GC GC Subgraph_2->GC Data Interpret Data NMR->Data MS->Data GC->Data End Optimize or Use Data->End

Key Recommendations for Deeper Research

Since specific data on this compound is scarce, I suggest you:

  • Consult Specialized Suppliers: Companies that sell deuterated compounds (like this compound itself) may have technical data sheets or application notes with valuable information.
  • Refine Scientific Literature Search: Use specialized scientific databases (e.g., SciFinder, Reaxys) to search for specific journal articles on the synthesis of this compound or very similar alkanenitriles.
  • Focus on General Principles: Many optimization strategies for deuteration reactions (e.g., catalyst selection, solvent effects) are universal and can be applied from well-documented reactions to your specific case.

References

improving purity of deuterated nitrile solvents

Author: Smolecule Technical Support Team. Date: February 2026

Common Contaminants & Troubleshooting

The table below summarizes the key impurities that affect deuterated nitrile solvents and their impact on NMR experiments.

Contaminant Primary Effect on NMR Signs in Spectrum
Water (H₂O) [1] [2] Significant signal interference; can shift and broaden peaks [2]. A broad water peak (HOD in D₂O) that varies with temperature and pH [2].
Protiated Solvent (e.g., CH₃CN) [2] Major signal interference from residual protons [2]. A residual protio peak for CD₃CN is typically found at ~1.94 ppm [2].
Non-Deuterated Impurities [2] Extra signals that complicate spectral analysis [2]. Unexplained peaks that do not correspond to the sample.

Best Practices for Maintaining Solvent Purity

Based on the search results, here are key preventative measures to ensure solvent purity from storage to use.

  • Proper Storage and Handling: Deuterated solvents are highly sensitive and must be stored properly to prevent contamination, especially by atmospheric moisture [2]. Suppliers like Acros Organics use specialized packaging (e.g., AcroSeal) to keep solvents dry for longer, which is a best practice to emulate in the lab [1].
  • Supplier and Purity Selection: The quality of the solvent is paramount. For reliable NMR results, it is critical to source solvents from reputable suppliers who can provide high-purity products with high isotopic enrichment (typically 99.8% deuterium or higher) [2]. Using lower-grade solvents to save costs can lead to significant analytical issues.

Experimental Workflow for Solvent Handling

The following diagram illustrates a recommended workflow for handling deuterated nitrile solvents, from procurement to verification, to minimize contamination.

Start Start: Procure High-Purity Deuterated Solvent A Store in Sealed Container with Desiccant Start->A B Use Dedicated, Dry Syringes and Glassware A->B C Transfer in Low-Humidity Environment (e.g., Glovebox) B->C D Seal NMR Tube Immediately with Parafilm C->D E Run NMR and Check for Residual Peaks (e.g., ~1.94 ppm) D->E F Purity Acceptable? E->F F->A No End Proceed with Experiment F->End Yes

Frequently Asked Questions (FAQs)

Q1: Why is the residual solvent peak in my CD₃CN sample broader than expected? Broadening of the residual solvent peak is often a sign of water contamination [2]. Water can cause peak broadening and shifting. Check that your solvent is stored in a sealed container with appropriate desiccants and that all glassware used is thoroughly dry.

Q2: I see unexpected peaks in my spectrum. Are they from my sample or the solvent? First, compare the chemical shifts of the unexpected peaks with the known residual proton peak of CD₃CN at approximately 1.94 ppm [2]. If the peaks do not match, they could be from other non-deuterated impurities in the solvent or from your sample. Running a blank NMR with only the solvent can help identify the source.

Q3: What is the most critical factor in selecting a deuterated nitrile solvent? The most critical factor is isotopic purity (level of deuteration). For accurate NMR results, especially in regulated industries, solvents with a deuteration level of at least 99.8% are recommended to minimize interfering proton signals [2].

References

troubleshooting solvent interference in NMR spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solvent Interference

Solvent interference is a common challenge in NMR spectroscopy. The primary issues arise from:

  • Intense Solvent Signals: The signals from the protonated solvent can overwhelm the weaker signals of your analyte, a problem often referred to as dynamic range issues [1].
  • Residual Protons in Deuterated Solvents: Even in deuterated solvents, a small amount of protonated solvent (e.g., H₂O in D₂O, CHCl₃ in CDCl₃) is present, leading to large, residual peaks in the spectrum [2].
  • 13C Satellites: These are small signals flanking the main solvent peak, caused by the 1.1% of solvent molecules that contain a 13C atom bound to a 1H atom. They can be mistaken for real sample peaks if not properly suppressed [1].

The flowchart below outlines a systematic approach to diagnosing and resolving these issues.

Start Start: Solvent Interference Suspected SP Sample Preparation Issue? Start->SP CI Instrument Calibration Issue? Start->CI DA Data Acquisition Issue? Start->DA C1 Check for Contaminants SP->C1 C2 Verify Sample Concentration & Solvent Selection SP->C2 C3 Ensure Proper Sample Handling SP->C3 I1 Check Probe Tuning/Matching CI->I1 I2 Optimize Shim Settings CI->I2 I3 Check Magnetic Field Homogeneity CI->I3 D1 Apply Solvent Suppression Pulse Sequence DA->D1 D2 Check/Adjust Acquisition Parameters (RG, AQ) DA->D2

Solvent Signal Reference Table

For effective troubleshooting, it is crucial to know the expected chemical shifts of common NMR solvents. The table below lists reference values for residual proton signals relative to TMS (δ 0.00 ppm) [3].

Solvent ¹H Chemical Shift (ppm) ²H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Chloroform-d (CDCl₃) 7.26 7.29 76.99
Dimethyl sulfoxide-d6 (DMSO-d6) 2.50 2.56 39.98
Water-d2 (D₂O) 4.78 4.88 Not applicable
Acetone-d6 2.05 2.10 28.91, 205.18
Methanol-d4 3.31 (CH₃), 4.84 (OH) 3.35, 5.08 47.67
Acetonitrile-d3 1.94 1.97 0.30, 117.31
Benzene-d6 7.16 - 128.0

Advanced Suppression Technique

For samples dissolved in protonated solvents, advanced pulse sequences are required. One effective method combines presaturation with the DISPEL sequence to suppress both the main solvent signal and its 13C satellites [1].

Protocol: Combined Presaturation and DISPEL Sequence

This method is exceptionally effective for solvents like protonated DMSO and THF [1].

  • Pulse Sequence: Use a perfect echo low-pass filtration pulse sequence (e.g., DISPEL).
  • Key Modifications:
    • Apply a presaturation pulse at the solvent's resonant frequency before the main pulse sequence.
    • Modify the phase cycle and cycle the pulse-field gradients to enhance suppression.
    • Use broadband 13C inversion pulses to mitigate the effects of radiofrequency offset and inhomogeneity, which is crucial for effective satellite suppression.
  • Inherent Selection: The DISPEL sequence includes inherent volume selection, which further contributes to the quality of suppression.

Frequently Asked Questions

Q1: My sample is in a deuterated solvent, but I still see a huge water peak. What should I do? [2] A1: Water is a very common contaminant. You can:

  • Use chemical drying agents to remove residual water from your sample before acquisition.
  • Apply water suppression pulse sequences during data acquisition.
  • Ensure your deuterated solvents are fresh and stored properly to minimize moisture absorption.

Q2: I've followed all preparation steps, but my spectrum has a poor signal-to-noise ratio and broad peaks. What's wrong? [2] [4] A2: This often points to instrument calibration or sample issues.

  • Check probe tuning and matching: Poor tuning can drastically reduce the signal-to-noise ratio [2].
  • Optimize your shims: Poor magnetic field homogeneity (shimming) leads to broad peaks. Always run an automated shimming routine before your experiment and start from a good, recent shim file [4].
  • Inspect your sample: Ensure there are no air bubbles or insoluble particles, and that you are using a high-quality NMR tube suitable for your spectrometer's field strength [4].

Q3: What is the ideal sample concentration for NMR? [2] A3: A concentration of 1-10 mM is generally suitable for most 1D ¹H-NMR experiments. This provides a good balance between strong signal intensity and avoiding issues like aggregation or viscosity that can distort the spectrum.

Q4: Can NMR be used to quantify analytes in the presence of a solvent? [5] A4: Yes, quantitative NMR (qNMR) is a powerful and reliable method. It uses an internal standard with a known concentration (e.g., dimethyl sulfone) [5]. The concentration of your analyte is calculated by comparing the integral of its signal to the integral of the standard, using the formula: [ C_u = C_r \times \frac{A_u}{A_r} \times \frac{n_r}{n_u} ] where (C_u) and (C_r) are the concentrations of the analyte and reference, (A_u) and (A_r) are their integrated signal areas, and (n_u) and (n_r) are the number of protons giving rise to each signal [5].

References

Butyronitrile-D7 storage and handling best practices

Author: Smolecule Technical Support Team. Date: February 2026

Welcome to the Butyronitrile-D7 support portal. This resource is designed for researchers and laboratory professionals to ensure the safe handling, proper storage, and effective troubleshooting of issues related to this deuterated solvent.


Chemical Properties & Identification

Understanding the fundamental properties of this compound is crucial for risk assessment and experimental planning.

Table 1: Chemical Properties and Safety Data of this compound

Property Value / Description Significance
CAS Number 18826-43-4 For unambiguous identification and regulatory compliance.
Molecular Formula C₄D₇N Identifies the compound as a deuterated analog of butyronitrile.
Molecular Weight 75.13 g/mol Important for molar calculations.
Appearance Colorless liquid A visual indicator of purity; discoloration may suggest decomposition.
Boiling Point ~117-118 °C Determines handling temperature and distillation requirements.
Flash Point ~15 °C (Tag Closed Cup) Critical: Indicates high flammability. Requires storage in a flammable safety cabinet.
Density ~0.80 g/mL at 25 °C Affects handling and mixing in experiments.
Deuterium Content ≥ 99.5% D Key for NMR spectroscopy performance.
HS Code 2926.90.1000 For international shipping and customs.

Storage & Handling Best Practices

FAQ 1: What are the ideal long-term storage conditions for this compound?

To maintain chemical integrity and ensure safety, adhere to the following protocols:

  • Container: Store in the original manufacturer's amber glass bottle or an equally compatible container (e.g., glass, HDPE). Ensure the cap is lined with a chemical-resistant material (e.g., PTFE).
  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidation.
  • Temperature: Store at 2-8°C (refrigerated).
  • Environment: Keep in a dedicated, well-ventilated flammable liquids storage cabinet. The area should be dry and away from sources of heat, sparks, or open flames.
  • Labeling: Clearly label the container with the chemical name, CAS number, hazard pictograms (flammable liquid, health hazard), and the date of receipt.

The following workflow summarizes the key steps for proper storage:

G Start Receive this compound Step1 Inspect Container & Label Start->Step1 Step2 Place in Flammable Storage Cabinet Step1->Step2 Step3 Store at 2-8°C (Refrigerated) Step2->Step3 Step4 Maintain Inert Atmosphere (N₂/Ar) Step3->Step4 End Stable & Safe for Use Step4->End

This compound Storage Workflow

FAQ 2: What is the recommended procedure for aliquoting this compound to minimize degradation?

Experimental Protocol: Safe Aliquoting under Inert Atmosphere

Objective: To transfer a specific volume of this compound into a smaller vial while excluding atmospheric moisture and oxygen.

Materials:

  • Primary stock bottle of this compound.
  • Clean, dry, and oven-baked (e.g., 120°C) aliquot vial with a PTFE-lined cap.
  • Inert gas supply (Nitrogen or Argon) with a regulated needle.
  • Glass syringe and needle of appropriate volume.
  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

Methodology:

  • Preparation: Remove the primary stock bottle and the empty aliquot vial from the refrigerator and allow them to equilibrate to room temperature inside the flammable storage cabinet. This prevents condensation of moisture when opened.
  • Purge Aliquot Vial: Pierce the septum of the aliquot vial with the nitrogen needle. Purge the vial with a steady, gentle stream of inert gas for at least 30-60 seconds to displace the air.
  • Purge Syringe: Draw the inert gas into the clean, dry syringe and expel it. Repeat this 2-3 times to purge the syringe of air.
  • Withdraw Solvent: Insert the needle into the primary stock bottle. Invert the bottle if necessary. Withdraw a volume slightly more than required.
  • Transfer to Aliquot Vial: Carefully transfer the exact required volume from the syringe into the purged aliquot vial.
  • Seal and Store: Immediately cap the aliquot vial tightly. Label it clearly. Return both the primary stock and the aliquot to the refrigerated flammable storage cabinet.

Troubleshooting Common Experimental Issues

FAQ 3: My NMR spectra show a proton signal at ~1.0 ppm, suggesting protiated butyronitrile impurity. What could be the cause?

This is a common issue indicating solvent degradation or contamination.

Table 2: Troubleshooting Proton Impurities in this compound

Symptom Possible Cause Solution / Verification Experiment

| Small proton signal at ~1.0 ppm (CH₃ group) | Moisture Absorption & Hydrolysis: Water can hydrolyze the nitrile group or exchange with deuterium. | 1. Check the integrity of the storage container and cap. 2. Test a fresh aliquot using Karl Fischer titration for water content. 3. Re-distill the solvent under inert atmosphere and re-test by NMR. | | Proton signals in multiple regions | Gross Contamination: Cross-contamination from a dirty pipette or syringe, or exposure to laboratory air containing volatile organics. | 1. Always use clean, dedicated equipment. 2. Run a blank NMR of the solvent to identify the contaminant. 3. Use a new, sealed aliquot from the primary stock for comparison. | | Proton signal increases over time in an opened bottle | Improper Storage: The solvent is being stored at room temperature, without an inert atmosphere, or the cap is not sealing properly. | 1. Implement strict storage protocols (refrigeration, inert gas). 2. Aliquot the solvent upon receipt to minimize repeated exposure of the primary stock. |

The degradation pathway due to hydrolysis can be visualized as follows:

G ButyronitrileD7 This compound (C₄D₇N) Intermediate Amide-Dₓ Intermediate ButyronitrileD7->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Butyramide Butyramide Intermediate->Butyramide Ammonia NH₃/ND₃ Intermediate->Ammonia

This compound Hydrolysis Pathway

FAQ 4: I need to evaporate this compound under a stream of nitrogen. What specific safety precautions are necessary?

Experimental Protocol: Safe Solvent Evaporation

Objective: To gently remove this compound from a sample without causing decomposition or creating a fire hazard.

Materials:

  • Sample in this compound.
  • Nitrogen evaporator (e.g., N₂ blow-down apparatus) or a regulated nitrogen stream.
  • Fume Hood with the sash at the recommended operating level.
  • Water bath or heating block (set to a temperature not exceeding 40°C).

Critical Safety Steps:

  • Containment: All evaporation must be conducted in a fully functional fume hood to capture flammable vapors.
  • Temperature Control: this compound is highly flammable. Do not use open hot plates. Use a temperature-controlled water bath or heating block set to a mild temperature (30-40°C) to accelerate evaporation without creating excessive vapor pressure.
  • Nitrogen Flow: Use a gentle, diffuse stream of nitrogen. A violent stream can splash the sample or volatilize the solvent too quickly, increasing the risk of vapor accumulation.
  • Ignition Sources: Ensure all potential ignition sources (e.g., static electricity, hot surfaces) are eliminated from the vicinity.

The logical relationship between the hazard and required controls is outlined below:

G Hazard Primary Hazard: High Flammability Control1 Engineering Control: Use a Fume Hood Hazard->Control1 Control2 Administrative Control: Low Temp Evaporation (<40°C) Hazard->Control2 Control3 Procedural Control: Gentle N₂ Stream Hazard->Control3 Outcome Outcome: Safe Evaporation Control1->Outcome Control2->Outcome Control3->Outcome

Solvent Evaporation Safety Controls


minimizing back-exchange in deuterated solvents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Minimizing Back Exchange

Back-exchange is the unavoidable loss of deuterons from labeled proteins during the analysis steps after the deuteration reaction is quenched. It occurs because the post-quench steps (digestion and LC separation) are carried out in a protic (H₂O) environment [1]. Minimizing it is crucial for accurate measurement of absolute deuteration levels.

The table below summarizes the main causes and corrective strategies.

Contributing Factor Description & Impact Corrective Strategy
pH & Temperature [1] Exchange rate is base-catalyzed and increases with temperature. Maintain quench pH at ~2.5 and keep all steps (digestion, LC) at 0°C [1] [2].
Digestion & LC Time [1] Longer exposure to quench conditions increases deuterium loss. Optimize for rapid, online digestion and use fast, efficient chromatography (e.g., monolithic columns) [2].
Sequence Dependence [1] Inherent chemical exchange rates; peptides with His residues can see ~50% back-exchange, while those with Ile may see only ~10%. Measure back-exchange for each peptide using a maxD control for precise correction [1].
Solvent Exposure [2] Inadequate handling can expose anaerobic proteins to oxygen, causing cofactor loss and structural changes. For oxygen-sensitive proteins, use a double vial system prepared in an anaerobic chamber to maintain conditions [2].

Frequently Asked Questions

  • What is a maxD control, and why is it necessary? A maxD (maximally deuterated) control is a sample where the protein is fully denatured and deuterated before analysis under the exact same conditions as your experimental samples [1]. It is essential for quantifying the back-exchange for each peptide, which allows you to mathematically correct your experimental data and calculate the absolute deuteration level [1].

  • What is the fastest way to prepare a maxD control? A robust and fast protocol involves denaturing the protein first, followed by deuteration. This can achieve high levels of deuteration in as little as 40 minutes for many non-membrane proteins. Placing denaturation first (e.g., using denaturants) maximizes deuteration speed while limiting aggregation that can occur with high heat or low pH alone [1].

  • How can I handle proteins sensitive to oxygen? For oxygen-sensitive proteins (e.g., those with FeS clusters), you can use a double vial system. The protein solution is placed in a small, screw-top vial inside a larger crimp-top vial that contains a reductant. This creates an "airlock" that protects the sample from oxygen during handling outside an anaerobic chamber, enabling standard HDX-MS workflows [2].

Experimental Workflow for HDX-MS with Back-Exchange Control

The following diagram maps the key stages of an HDX-MS experiment, highlighting critical points for minimizing back-exchange.

HDX_Workflow Start Start: HDX-MS Experiment Labeling Deuteration/Labeling Start->Labeling Quench Quenching Labeling->Quench Sub_Quench        Critical Back-Exchange Control Points:        • Adjust pH to ~2.5        • Rapidly lower temperature to 0°C     Quench->Sub_Quench Digestion Digestion & LC Separation Sub_Digestion        Critical Back-Exchange Control Points:        • Use immobilized pepsin for speed        • Keep system at 0°C        • Minimize LC run time     Digestion->Sub_Digestion MS_Analysis MS Analysis & Data Processing Sub_Quench->Digestion Sub_Digestion->MS_Analysis

Key Technical Takeaways

  • Speed and Low Temperature are Critical: The most effective general strategy is to minimize the time and maximize the cold (0°C) for all steps after quenching [1].
  • Calibrate with maxD: Always include a maximally deuterated control in your experimental design. Without it, you cannot accurately correct for back-exchange or determine absolute deuteration levels [1].
  • Tailor to Your Protein: Some proteins, especially membrane or oxygen-sensitive varieties, require specialized handling (like double vial systems) to preserve their native state during the HDX-MS workflow [2].

References

optimizing catalyst loading for nitrile deuteration

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems & Performance Data

The table below summarizes quantitative data from recent studies on different catalyst systems for nitrile deuteration.

Catalyst System Reaction Type Optimal Loading Key Performance Metrics Deuterium Source
Low-Coordinated Cu (LC-Cu) [1] Electroreductive Deuteration N/S (Material as cathode) 68% yield (Faradaic efficiency); 100 mV overpotential reduction vs. HC-Cu [1] D₂O
Low-Coordinated Fe NPs (LC-Fe) [2] Electroreductive Deuteration N/S (Material as cathode) Up to 92% isolated yield; 99% α,β-deuterium ratios [2] D₂O
Mn(I) PCNHCP Pincer [3] Nitrile Hydration & α-Deuteration 1 mol% Up to 99% yield for amide products; quantitative H/D exchange post-hydration [3] D₂O

N/S: Not Specified in the context of mol% or weight%; the catalyst material itself functioned as the electrode. NPs: Nanoparticles; HC: High-Coordinated.

Experimental Protocols for Cited Works

Here are detailed methodologies for the key experiments cited in the tables.

Protocol 1: Electroreductive Deuteration over LC-Fe NPs [2]

This one-pot method converts aryl acetonitriles to α,β-deuterio aryl ethylamines.

  • Reaction Setup: Use a divided H-type electrochemical cell [2].
  • Electrolyte Preparation: Prepare a mixed solution of 1.0 M KOH/dioxane (3:1 v/v, 8 mL) to dissolve the aryl acetonitrile substrate (e.g., 0.1 mmol) [2].
  • Deuteration: Use D₂O as the deuterium source, with KOH or K₂CO₃ to facilitate rapid α-C-H/C-D exchange [2].
  • Electrolysis: Use an in-situ formed LC-Fe nanoparticle cathode. Perform potentiostatic electrolysis at -1.4 V vs. Hg/HgO [2].
  • Work-up: After electrolysis, isolate the α,β-deuterio aryl ethylamine product.
Protocol 2: Nitrile Hydration & α-Deuteration with Mn(I) PCNHCP Pincer [3]

This two-step protocol first hydrates nitriles to amides, then performs α-deuteration.

  • Hydration Reaction:
    • Charge a pressure tube with nitrile (1.0 mmol), [(PCNHCP)Mn(CO)₂H] catalyst (1 mol%), and H₂O (5.0 equiv.) in tert-butanol (1 mL) [3].
    • Heat the mixture at 90 °C for 24 hours [3].
  • Isolation: The corresponding primary amide is obtained in excellent yield after the reaction [3].
  • α-Deuteration:
    • Take the synthesized amide and dissolve it in THF.
    • Add D₂O and the same Mn(I) PCNHCP pincer complex (1) as the catalyst [3].
    • React under mild conditions to achieve quantitative H/D exchange at the α-position of the amide [3].

Troubleshooting Guide: Low Yield & Conversion

Problem Possible Cause Suggested Solution
Low Deuterium Incorporation Incomplete α-H/D exchange Ensure sufficient base (KOH/K₂CO₃) is present to facilitate exchange prior to reduction [2].
Low Product Yield (Electrolysis) Strong catalyst-adsorbate interaction If using Pt/Pd, switch to Fe-based catalysts which moderate adsorption and reduce byproduct formation [2].
Low Faradaic Efficiency Dominant Hydrogen Evolution Reaction (HER) Use an alkaline medium to suppress HER competition [2]. Employ catalysts like LC-Cu that enhance D₂O dissociation and promote desired reaction [1].
Slow Reaction Kinetics Sub-optimal catalyst coordination Engineer catalyst with low-coordination sites (e.g., LC-Cu, LC-Fe) to enhance reactant adsorption and lower overpotential [2] [1].

Catalyst Optimization Workflow

This diagram outlines a logical pathway for diagnosing and resolving common catalyst loading and performance issues.

catalyst_optimization Catalyst Optimization Workflow Start Start: Low Yield/Conversion Step1 Check Deuterium Incorporation Start->Step1 Step2 Check Faradaic Efficiency & Byproducts Step1->Step2 If OK Sol1 Ensure sufficient base is present for α-H/D exchange. Step1->Sol1 If Low Step3 Evaluate Catalyst Coordination Environment Step2->Step3 If OK Sol2 Use alkaline medium to suppress HER. Consider switching to Fe-based catalysts. Step2->Sol2 If Low Sol3 Engineer low-coordinated sites (e.g., LC-Cu, LC-Fe) to improve performance. Step3->Sol3 If Inefficient

Key Optimization Parameters

The search results highlight several critical factors for optimizing catalyst loading and performance:

  • Catalyst Coordination Environment: Engineering low-coordinated sites (e.g., in Fe or Cu nanoparticles) is a highly effective strategy. These sites promote D₂O dissociation, create enhanced local electric fields that improve nitrile adsorption, and facilitate the formation of active deuterium atoms (*D), leading to lower overpotentials and higher reaction rates [2] [1].
  • Reaction Pressure & Temperature: While not detailed in the electrochemical studies, general hydrogenation optimization principles apply. Systematic screening of parameters like pressure and temperature is crucial. For instance, one study on a related hydrogenation process optimized conditions at 130 °C and 7 bar pressure [4]. Always conduct controlled experiments to determine the ideal parameters for your specific system.
  • Electrolyte pH: Using an alkaline medium (e.g., 1.0 M KOH) is beneficial for electroreductive deuteration as it helps suppress the competing hydrogen evolution reaction (HER), thereby improving the Faradaic efficiency for the desired product [2].

References

Troubleshooting Guide: Solubility of Deuterated Nitriles

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Low solubility of deuterated nitrile compounds or their precursors in aqueous and organic systems.

Root Cause Explanation & Impact Solution
Inherent Hydrophobicity [1] [2] High hydrocarbon content shields polar -CN group, reducing water interaction. Lowers bioavailability for in vitro/in vivo testing. [1] Use co-solvents (e.g., DMSO, ethanol) or solubilizers (e.g., cyclodextrins). [1]
Strong Intermolecular Forces [2] Nitriles have strong dipole-dipole attractions, requiring significant energy to solubilize. Impacts dissolution rate and formulation homogeneity. Micronization or nanocrystal formation to increase surface area. [1]
Crystal Packing Deuterium substitution can subtly alter crystal lattice energy and packing, potentially exacerbating solubility issues. Explore salt formation (if a carboxylic acid is present) or cocrystal engineering. [1]

Frequently Asked Questions (FAQs)

Q1: Does deuterium substitution directly improve a compound's solubility? No, deuterium substitution primarily affects a compound's metabolic stability and pharmacokinetics due to the Kinetic Isotope Effect (KIE), not its inherent solubility. [3] Solubility must be addressed through separate formulation strategies.

Q2: What are the primary techniques for improving solubility in pre-clinical research? The table below summarizes standard and advanced techniques for poorly water-soluble drugs, which are directly applicable to deuterated nitriles. [1]

Technique Category Specific Methods Key Carrier Materials (Examples) Solubilization Mechanism
Conventional Methods Cosolvents, Salt formation, Micronization, Solid Dispersions PEG, HPMC, PVP Alters dissolution medium, increases surface area, creates amorphous states
Advanced Carriers Polymer-based, Lipid-based, Inorganic-based nanoparticles PLGA, Polysorbates, Mesoporous Silica Enhances dissolution rate, improves permeability, provides encapsulation
Specialized Techniques Nanocrystals, Cocrystals, Ionic Liquids --- Creates ultra-fine particles, modifies crystal structure, transforms to ionic form

Q3: Are there biocatalytic alternatives for processing nitriles? Yes. Instead of chemical synthesis, you can use enzymes like nitrilases to directly convert nitriles to carboxylic acids and ammonia, or nitrile hydratases (NHases) to convert nitriles to amides. [4] This is a "green chemistry" approach that can occur under mild, aqueous conditions, potentially bypassing solubility issues of the nitrile precursor. [4]

Experimental Protocols

Protocol 1: One-Pot Electrochemical Deuteration and Solubilization

This protocol is adapted from a method for synthesizing α,β-deuterio aryl ethylamines from aryl acetonitriles, a common deuterated nitrile precursor. [3]

Workflow Overview:

G Aryl Acetonitrile Aryl Acetonitrile α-Deuterated Nitrile α-Deuterated Nitrile Aryl Acetonitrile->α-Deuterated Nitrile Step 1: H/D Exchange Reagent: KOH/K₂CO₃ in D₂O/Dioxane Condition: Room Temp, Fast α,β-Deuterio Aryl Ethylamine α,β-Deuterio Aryl Ethylamine α-Deuterated Nitrile->α,β-Deuterio Aryl Ethylamine Step 2: Electroreduction Reagent: LC-Fe NPs Cathode Condition: -1.4 V vs. Hg/HgO, 8h Final Formulation Final Formulation α,β-Deuterio Aryl Ethylamine->Final Formulation Step 3: Solubilization Method: As per Table 1 (e.g., Lipid-Based Nanocarrier)

Materials:

  • Substrate: Aryl acetonitrile
  • Deuterium Source: D₂O
  • Base: KOH or K₂CO₃
  • Solvent: Dioxane
  • Electrode: Carbon paper-supported Low-Coordinated Fe Nanoparticles (LC-Fe NPs) cathode [3]
  • Electrolyte: 1.0 M KOH

Procedure:

  • α-H/D Exchange: Dissolve the aryl acetonitrile (e.g., 0.1 mmol) in a mixture of D₂O and dioxane (3:1 v/v). Add a base (KOH or K₂CO₃). The α-deuteration occurs quickly at room temperature. [3]
  • Electroreductive Deuteration: Transfer the mixture to an H-type electrochemical cell. Perform potentiostatic electrolysis at -1.4 V (vs. Hg/HgO) using the LC-Fe NP cathode for ~8 hours. This step reduces the C≡N group to a deuterated amine. [3]
  • Work-up & Purification: After confirming reaction completion (e.g., by TLC or LC-MS), isolate the α,β-deuterio aryl ethylamine product.
  • Post-Synthesis Solubilization: The final deuterated amine may still have poor solubility. Apply a suitable solubilization technique from the table above (e.g., formulate into a lipid-based nanocarrier) for biological testing. [1]
Protocol 2: Solubilization via Amorphous Solid Dispersion

This is a general protocol for creating a solid dispersion to enhance solubility. [1]

Workflow Overview:

G Deuterated Compound Deuterated Compound Physical Mixture Physical Mixture Deuterated Compound->Physical Mixture Mix with Polymer (e.g., HPMC, PVP) Amorphous Solid Dispersion Amorphous Solid Dispersion Physical Mixture->Amorphous Solid Dispersion Process (Melting or Solvent Evaporation) Enhanced Dissolution Enhanced Dissolution Amorphous Solid Dispersion->Enhanced Dissolution Upon contact with Dissolution Medium

Materials:

  • Deuterated nitrile/amine compound
  • Polymer carrier (e.g., HPMC, PVP, Soluplus)
  • Organic solvent (e.g., methanol, dichloromethane)

Procedure:

  • Dissolution: Co-dissolve the deuterated compound and the polymer carrier in a volatile organic solvent.
  • Evaporation: Remove the solvent rapidly using a rotary evaporator or by spray drying. This process traps the drug in an amorphous state within the polymer matrix, preventing re-crystallization.
  • Characterization: Characterize the final solid dispersion using techniques like Powder X-Ray Diffraction (PXRD) to confirm the amorphous state and perform dissolution testing to quantify solubility enhancement. [1]

Key Takeaways

  • Deuteration's primary role is metabolic stabilization, not solubility enhancement; solubility must be actively managed through formulation.
  • Combine techniques—leverage synthetic methods that use D₂O with advanced solubilization strategies like nanocrystals or lipid-based carriers for optimal results. [1] [3]
  • Consider biocatalysis as a "green" alternative for processing nitrile-containing compounds in aqueous environments. [4]

References

Understanding the Problem: Moisture and Purity

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in maintaining deuterated solvent quality is protecting them from environmental factors that degrade their isotopic and chemical purity.

  • Moisture is the Primary Enemy: Water (H₂O) is a significant contaminant. Its peak can overlap with your sample's signals in the NMR spectrum, degrading the signal-to-noise ratio and complicating analysis [1].
  • Isotopic Purity Matters: The level of deuteration (often 99.5% or higher) is crucial for reducing hydrogen interference. Higher magnetic field strength NMR instruments require solvents with higher isotopic purity to function optimally [2] [1].
  • Chemical Impurities: Impurities can skew spectra. High-quality solvents undergo stringent purification to minimize these, but improper handling can reintroduce contaminants [2].

Preventive Measures and Handling Protocols

Preventing degradation is more effective than correcting it. Here are the key preventive measures and handling protocols.

Preventive Measure Specific Protocol / Standard
General Handling Work in a dry environment (e.g., glove box), use dry, dedicated equipment (glass syringes, pipettes), and minimize solvent exposure to air [1].
Container Choice For minimal use, choose small, sealed ampoules (e.g., 0.75 mL). For larger bottles, ensure seals are airtight after opening [1].
Long-Term Storage Store in sealed containers under an inert atmosphere (e.g., argon). Use containers with septa to allow solvent withdrawal via syringe [2].
Drying Agents Use suitable drying agents like molecular sieve 3Å or 4Å. Ensure the sieves are activated (heated) before use to avoid introducing moisture [1].

Quality Assessment and Troubleshooting

Even with precautions, it's vital to check solvent quality. Here is a guide to diagnosing and troubleshooting common issues.

Observed Problem Potential Causes Corrective & Preventive Actions
Large water peak in NMR spectrum Solvent absorbed moisture from air during transfer or storage; using wet equipment [1]. Check seal of storage container; use drier transfer equipment; add fresh 3Å/4Å molecular sieves; for critical applications, purchase new, high-purity solvent [1].
Reduced signal-to-noise ratio High water content or chemical impurities increasing background noise [1]. Implement the actions above; ensure the NMR tube is clean and dry; verify solvent is from a reliable supplier with high chemical and isotopic purity [2] [1].
Unexpected chemical shifts Solvent-sample interactions; contamination from previous sample in NMR tube [2]. Confirm solvent compatibility with your sample; ensure NMR tubes are thoroughly cleaned; use a new, high-quality solvent to rule out degradation [2].

Workflow for Maintaining Solvent Quality

The following diagram outlines a logical workflow for handling deuterated solvents to prevent degradation, integrating the protocols from the tables above.

Start Start: Plan Experiment A1 Select appropriate solvent (Check solubility & purity requirements) Start->A1 A2 Source from reliable supplier (Verify isotopic purity level) A1->A2 A3 Choose container size (Prefer sealed ampoules for infrequent use) A2->A3 B1 Store sealed in inert atmosphere (Use airtight containers with septa) A3->B1 B2 Add drying agent for bottles (Molecular sieve 3Å/4Å) B1->B2 For larger bottles C1 Work in dry environment (Use dry glassware/syringes) B2->C1 C2 Minimize exposure to air (Transfer quickly and seal immediately) C1->C2 D1 Inspect solvent if suspected (Run a blank NMR spectrum) C2->D1 D2 Re-dry if necessary (Add fresh molecular sieves) D1->D2 If water peak is large End Proceed with Experiment D1->End If quality is good D2->End

References

comparing deuteration efficiency of different nitriles

Author: Smolecule Technical Support Team. Date: February 2026

Efficiency Comparison at a Glance

The table below summarizes the key performance metrics of the two methods, highlighting their respective advantages.

Method Reported Yield (%) Deuterium Incorporation Key Advantages Substrate Scope & Limitations

| Electrocatalytic Deuteration [1] | Up to 92% | Up to 99% (α, β-positions) | - Uses inexpensive D₂O & Fe electrode

  • Room temperature & ambient pressure
  • One-pot procedure from aryl acetonitriles | Wide scope for aryl acetonitriles; successful for drug molecules (Melatonin, Komavine). | | Single Electron Transfer (SmI₂) [2] | Not explicitly stated | High (α,α-positions) | - High functional group tolerance
  • High regioselectivity
  • Amenable to aliphatic & aromatic nitriles | Suitable for a range of nitriles; uses SmI₂ as a reductant. |

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key experiments cited in the comparison.

Electrocatalytic Deuteration (One-Pot Method)

This protocol is adapted from the one-pot H/D exchange and electrocatalytic deuteration process [1].

  • Step 1: α-C-H/D Exchange

    • Reaction Setup: In a mixed solvent of D₂O/dioxane, combine the aryl acetonitrile substrate (e.g., 0.1 mmol of p-methoxyphenylacetonitrile) with a base (KOH or K₂CO₃).
    • Procedure: The reaction mixture is stirred, leading to a fast and complete H/D exchange at the α-position of the nitrile, forming an α-deuterated aryl acetonitrile intermediate [1].
  • Step 2: Electrocatalytic Reduction

    • Electrochemical Cell: A divided H-type cell is used.
    • Electrolyte: A mixed solution of 1.0 M KOH/dioxane (3:1 v/v).
    • Cathode: The reaction uses an in situ-formed low-coordinated Fe nanoparticle (LC-Fe NPs) cathode, which is crucial for high efficiency. This is prepared by the electroreduction of an α-Fe₂O₃-coated carbon paper (α-Fe₂O₃/CP) [1].
    • Conditions: Potentiostatic electrolysis is performed at -1.4 V vs. Hg/HgO at room temperature.
    • Reaction Time: Approximately 8 hours.
    • Mechanism Insight: The process involves the electroreduction of D₂O on the Fe cathode to generate active deuterium atoms (D*), which then add to the C≡N group. In situ Raman spectroscopy confirms the co-adsorption of the aryl ring and the C≡N group on the Fe surface [1].
Single Electron Transfer Reductive Deuteration (SmI₂ Method)

This protocol is based on the reductive deuteration using samarium diiodide (SmI₂) [2].

  • Reaction Setup: The nitrile substrate is combined with D₂O as the deuterium source.
  • Reductant & Additive: SmI₂ (a mild single-electron transfer reductant) is employed as the electron donor, with Et₃N (triethylamine) as an additive [2].
  • Conditions: The reaction proceeds under mild conditions.
  • Outcome: The method is effective for synthesizing α,α-dideuterio amines from both aromatic and aliphatic nitriles, demonstrating high deuterium incorporation and excellent regioselectivity [2].

Experimental Workflow Visualization

To help you visualize and potentially replicate the more detailed electrocatalytic process, the following diagram outlines its one-pot workflow. The DOT code is provided for your own use.

One-Pot Electrocatalytic Deuteration Workflow [1]

Key Insights for Method Selection

When deciding which method to use for your project, consider these points:

  • For cost-effectiveness and step-economy, the electrocatalytic method is highly compelling. Its use of inexpensive iron and D₂O, combined with the one-pot procedure, makes it attractive for scaling up [1].
  • For substrate versatility, the SmI₂ method explicitly reports good tolerance for both aromatic and aliphatic nitriles, which is a significant advantage if your work involves diverse nitrile substrates [2].
  • The electrocatalytic method has been successfully demonstrated in the synthesis of deuterated analogs of complex molecules like Melatonin and Komavine, proving its utility in late-stage pharmaceutical labeling [1].

References

Butyronitrile-D7 performance vs other deuterated solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Butyronitrile

Understanding the properties of the non-deuterated form of butyronitrile can offer insights into the expected general behavior of its deuterated counterpart, Butyronitrile-D7.

Property Value / Description
Chemical Formula C₄H₇N [1]
Molar Mass 69.107 g·mol⁻¹ [1]
Density 794 mg mL⁻¹ (or 0.794 g/mL) [1]
Boiling Point 117.6 °C [1]
Solubility Miscible with most polar organic solvents; soluble in benzene; only 0.033 g/100 mL in water [1]
Polarity Aprotic, organic solvent with a polar nitrile group, offering a favorable combination of good solvating power and high polarity [2]

Properties of Common Deuterated NMR Solvents

Deuterated solvents are essential in NMR spectroscopy to provide a deuterium lock signal and minimize interfering background signals from the solvent itself [3] [4]. The table below summarizes key data for some commonly used solvents, which can serve as a baseline for comparison.

Solvent Deuterated Formula Common NMR Uses & Notes
Dimethyl Sulfoxide DMSO-d6 Frequently used for hydrophobic compounds in ESI-MS; can form adducts (e.g., [M+95]⁻ in negative mode). Prone to water absorption, which can affect the NMR spectrum [5] [3] [6].
Chloroform CDCl3 One of the most common and versatile solvents for NMR, especially for organic compounds [7] [4].
Acetonitrile CD3CN Aprotic solvent with a wide liquid range, often used in reversed-phase HPLC and electrochemistry [8] [2].
Methanol CD3OD Protic solvent useful for a range of compounds; often used in LC-MS applications [8].
Dimethylformamide DMF-d7 Similar to DMSO, it is suggested for analyzing hydrophobic compounds in ESI-MS, where it can form [M+Cl]⁻ adducts [5].

How to Approach a Performance Comparison

Since direct data on this compound is scarce, you can evaluate its suitability for specific applications by considering the following core principles of solvent selection for NMR spectroscopy. The diagram below outlines this decision-making workflow.

Start Start: Evaluate NMR Solvent Step1 Does the solvent dissolve the sample sufficiently? Start->Step1 Step2 Does the solvent's chemical shift resonance interfere with analyte peaks? Step1->Step2 Yes End Solvent is a suitable candidate Step1->End No Step3 Does the solvent interact chemically with the analyte? Step2->Step3 No Step2->End Yes Step4 Is the solvent's viscosity suitable for the experiment? Step3->Step4 No Step3->End Yes Step4->End Yes Step4->End No note Note: A 'No' at any step likely disqualifies the solvent.

To build your comparison guide with experimental data, I suggest these steps:

  • Consult Specialty Chemical Suppliers: Reach out directly to major suppliers of deuterated solvents, such as Cambridge Isotope Laboratories (CIL), Sigma-Aldrich, or TCI Chemicals [4]. They often provide detailed technical data sheets, including NMR chemical shifts, impurity profiles, and sometimes application notes.
  • Search Scientific Literature: Use academic databases to search for recent journal articles where this compound might have been used. This can provide real-world experimental data and direct comparisons.
  • Benchmarking Experiments: If feasible, design a set of benchmark experiments using a standard compound. Key performance metrics to compare across solvents include:
    • Spectral Resolution: Measure the linewidth of a known peak.
    • Signal-to-Noise Ratio: For a standard sample and acquisition time.
    • Chemical Shift Dispersions: Note how the solvent affects the spread of shifts.
    • Viscosity Effects: As this impacts resolution [9].

References

validation of NMR spectral clarity with Butyronitrile-D7

Author: Smolecule Technical Support Team. Date: February 2026

Butyronitrile NMR Spectral Data

The table below summarizes the characteristic proton NMR signals for butyronitrile (in CDCl₃), based on historical high-resolution data [1]. This can be used as a benchmark for the non-deuterated compound.

Proton Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
HA (CH₂CN) 2.34 Triplet J(A,B) = 7.03
HB (CH₂) 1.70 Multiplet (sextet) J(B,C) = 7.39
HC (CH₃) 1.08 Triplet -

Experimental Protocol for NMR Spectral Validation

For a rigorous comparison of deuterated solvents, you can structure your experimental validation around the following protocols, which synthesize common practices from the literature.

Start Sample Preparation A1 Prepare solutions of the analyte in Butyronitrile-D7 and alternative solvents Start->A1 A2 Use standardized concentration and NMR tube type A1->A2 DataAcquisition Data Acquisition A2->DataAcquisition B1 Acquire ¹H NMR spectra on same spectrometer DataAcquisition->B1 B2 Maintain consistent parameters: Pulse sequence, number of scans, relaxation delay, temperature B1->B2 Alignment Spectral Alignment B2->Alignment C1 Apply alignment algorithm (e.g., icoshift, COW) Alignment->C1 C2 Correct for chemical shift variations across samples C1->C2 Analysis Data Analysis C2->Analysis D1 Measure Linewidth (FWHM) of key analyte peaks Analysis->D1 D2 Calculate Signal-to-Noise (S/N) for a target peak D1->D2 D3 Assess spectral baseline flatness and stability D2->D3 Validation Validation Outcome D3->Validation

Key Experimental Considerations:

  • Spectral Alignment: If comparing multiple spectra, peak alignment is a crucial preprocessing step. Fluctuations in pH, temperature, and ionic strength can cause peak shifts, hampering robust comparison [2]. Algorithms like icoshift (interval correlation shifted) are specifically developed for this purpose in NMR data [2].
  • Solvent Suppression: If using protonated solvents or dealing with residual solvent signals, suppression techniques like WET (Water suppression Enhanced through T1 effects) can be employed. This method can automatically suppress large solvent peaks, allowing for clearer integration of analyte peaks of interest [3].
  • Handling Nitrogen Coupling: Butyronitrile contains a nitrile group. Be aware that the 14N nucleus (99.6% natural abundance) has a spin of 1, which can cause signal broadening in attached protons or carbons due to quadrupolar relaxation. This is typically observed as a broader baseline for the CH₂CN proton signal rather than distinct splitting [4].

A Path Forward for Your Guide

Given the lack of direct data for the deuterated compound, I suggest the following to complete your comparison guide:

  • Benchmark with Protonated Data: Use the provided butyronitrile data as a chemical shift reference. The primary difference with this compound will be the absence of the proton signals detailed above.
  • Design a Comparison Experiment: The experimental protocol outlined above provides a template for generating your own comparative data. Key performance indicators should include spectral resolution (peak linewidth), signal-to-noise ratio, and baseline flatness.
  • Consult Specialized Databases: For concrete data on this compound, I recommend searching specialized NMR and chemical databases (such as those from ACD/Labs [5]) or reviewing literature on deuterated solvent properties.

References

comparison of ruthenium vs manganese catalysts for nitrile deuteration

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Comparison at a Glance

The table below provides a direct comparison of key features and performance data for ruthenium and manganese catalysts in nitrile deuteration and related hydration reactions.

Feature Ruthenium Catalysts Manganese Catalysts
General Classification Precious metal catalyst [1] [2] Earth-abundant metal (3d) catalyst [3] [4]
Primary Role in Nitrile Deuteration Selective hydration of nitriles to amides [5] Hydration of nitriles to amides; subsequent α-deuteration of amides [6] [3]
Deuteration Product(s) Information not specified in search results α-Deuterated nitriles; α-Deuterated amides [6] [3]
Typical Catalyst Loading "Low metal loadings" [5] ~1 mol% [3]
Reaction Conditions In water; mild conditions [5] 90°C; additive-free [3]
Key Mechanistic Feature Information not specified in search results Metal-Ligand Cooperation (MLC) [6] or Lewis acid pathway [3]
Functional Group Tolerance Selective [5] Excellent; tolerates ketones, alcohols, halogens, heteroaromatics [3]

Detailed Performance and Experimental Data

For researchers seeking to replicate or build upon these methods, the following tables summarize specific catalytic systems and experimental outcomes.

Manganese Catalysts: Yields and Conditions

Manganese catalysis is a rapidly advancing field, with recent systems achieving excellent yields under relatively mild conditions [3].

Catalyst System Nitrile Substrate Product Yield Conditions
PCNHCP Mn(I) Pincer [3] Aromatic, aliphatic, and heteroaromatic nitriles Amide Up to 99% 1 mol% cat., 90°C, 24h
PNP-type Mn Pincer (Milstein) [6] Nitriles with wide functional group tolerance Amide / α-Deuterated Nitrile Moderate to good Single complex; solvent dictates product selectivity
Ruthenium Catalysts: Performance Summary

Ruthenium-based systems are established for selective nitrile hydration, a key step in deuteration processes [5].

Catalyst System Reaction Key Outcome Conditions
Ru(IV) Catalyst [5] Hydration of nitriles to amides Selective hydration In water, mild conditions, low loading

Experimental Protocols

Manganese-Catalyzed Nitrile Hydration and Deuteration

This protocol is adapted from the work with the PCNHCP Mn(I) pincer complex [3].

  • Reaction Setup: In an inert atmosphere glovebox, place nitrile (1.0 mmol), catalyst (1 mol%), and 5.0 equivalents of H₂O in a pressure tube. Add tert-butanol (1 mL) as solvent.
  • Reaction Execution: Heat the sealed tube at 90°C for 24 hours.
  • Isolation: After cooling, the amide product can be isolated. Yields are determined by ¹H NMR spectroscopy using an internal standard.
  • Deuteration Protocol: To deuterate the amide product, dissolve it in THF. Add D₂O and the same manganese catalyst (1) under mild conditions. This facilitates H/D exchange at the α-position of the amide.
Ruthenium-Catalyzed Selective Nitrile Hydration

This protocol is based on the Ru(IV) catalyst system [5].

  • Key Feature: The reaction is performed in water as the solvent.
  • Conditions: The process occurs under mild conditions (specific temperature not detailed) and uses low catalyst loadings.

Catalytic Mechanisms

The mechanisms for manganese-catalyzed nitrile hydration differ significantly based on the ligand framework, as illustrated below.

G cluster_MLC Pathway A: Metal-Ligand Cooperation (MLC) cluster_Lewis Pathway B: Lewis Acid / Hydroxide Pathway M1 Mn-H Pincer M2 M-H adds to nitrile M1->M2 M3 Manganese Ketimido Intermediate M2->M3 M4 Tautomerization M3->M4 M5 Manganese Enamido Intermediate M4->M5 M6 Reaction with H₂O M5->M6 M7 Amide Product + Regenerated Catalyst M6->M7 L1 Mn-H Pincer (1) L2 H/D Exchange with D₂O L1->L2 L3 Transient Mn-OD Generation L2->L3 L4 Nucleophilic Attack on Nitrile L3->L4 L5 Imide Intermediate L4->L5 L6 Tautomerization to Mn-Amide L5->L6 L7 Protonation by H₂O / D₂O L6->L7 L8 Amide / Deuterated Amide Product + Regenerated Mn-H L7->L8

Pathway A: Metal-Ligand Cooperation (MLC)

This mechanism, exemplified by Milstein's Mn-PNP pincer complexes, involves direct cooperation between the metal center and the ligand [6].

  • The Mn-H species adds across the nitrile's carbon-nitrogen triple bond, forming a manganese ketimido intermediate.
  • This intermediate then tautomerizes to a manganese enamido complex.
  • The enamido complex finally reacts with water, releasing the amide product and regenerating the Mn-H catalyst.
Pathway B: Lewis Acid / Hydroxide Pathway

This mechanism is operative in systems like the PCNHCP Mn(I) pincer complex [3].

  • The Mn-H catalyst first undergoes H/D exchange with D₂O.
  • This generates a transient Mn-OD species, effectively providing a hydroxide ion.
  • The hydroxide nucleophilically attacks the nitrile, forming an imide intermediate.
  • After tautomerization to a manganese amide, protonation by water or D₂O releases the final (deuterated) amide and regenerates the catalyst.

Practical Selection Guide

  • Choose Manganese Catalysts for cost-effective and sustainable synthesis where access to α-deuterated amides is desired. The PCNHCP system is particularly notable for its high yields and functional group tolerance under additive-free conditions [3].
  • Choose Ruthenium Catalysts for established hydration protocols that operate in water under mild conditions [5]. The long-term use of ruthenium may be influenced by its high cost and supply chain considerations [2].

References

Butyronitrile-D7 isotope purity analysis and verification

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Butyronitrile

Butyronitrile, also known as butanenitrile or propyl cyanide, is a chemical compound with the formula C₃H₇CN [1]. The table below summarizes its key characteristics:

Property Description / Value
Chemical Names Butanenitrile (IUPAC), Butyronitrile, Propyl cyanide [1]
Molecular Formula C₄H₇N [1]
Appearance Colorless liquid [1]
Odor Sharp and suffocating [1]
Boiling Point 117.6 °C [1]
Flash Point 18 °C (Highly Flammable) [1]
Primary Use Precursor to the poultry drug amprolium [1]
Detection Method Gas chromatography with flame ionization detector (GC-FID) in air samples [2]

A Framework for Butyronitrile-D7 Analysis

This compound would be a version where seven hydrogen atoms (H) are replaced with deuterium (D). Analyzing its isotopic purity requires specific techniques.

  • Analytical Techniques: Isotopic purity is typically verified using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [3].
  • NMR Spectroscopy: This technique can distinguish between hydrogen and deuterium, allowing for the detection and quantification of any residual protonated butyronitrile impurities in the deuterated sample.
  • Mass Spectrometry: This method separates ions based on their mass-to-charge ratio (m/z). This compound would have a higher molecular mass than the ordinary compound, and MS can precisely measure the relative abundance of the fully deuterated species versus any partially deuterated fragments [3].
  • Chromatography: As with the standard compound, Gas Chromatography (GC) would be used to separate this compound from other components in a mixture before introduction into the mass spectrometer [2] [3].

Proposed Experimental Workflow

The following diagram outlines a potential workflow for analyzing this compound, based on standard protocols for isotopic purity verification:

G Start Sample: this compound Step1 Analysis Step 1: Gas Chromatography (GC) Start->Step1 Separates mixture Step3 Analysis Step 3: Nuclear Magnetic Resonance (NMR) Start->Step3 Direct analysis Step2 Analysis Step 2: Mass Spectrometry (MS) Step1->Step2 Eluent Result Verification Outcome: Isotopic Purity Report Step2->Result Confirms molecular mass and isotopic distribution Step3->Result Quantifies residual protonated species

To move forward with your specific project, I suggest the following steps:

  • Consult chemical suppliers that specialize in deuterated compounds for their certificates of analysis.
  • Search scientific databases like SciFinder or Reaxys for published methods on analyzing nitriles or similar deuterated solvents.
  • Review pharmacopeial standards (e.g., USP, Ph. Eur.) for general chapters on spectroscopic identification and residual solvent analysis.

References

evaluating cost-effectiveness of deuterated nitrile synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison: Iron vs. Copper Electrocatalysis

The table below objectively compares two cutting-edge, cost-effective methods that use D₂O as a deuterium source, highlighting their performance and key differentiators [1] [2].

Feature Low-Coordinated Iron (LC-Fe) Electrocatalysis Low-Coordinated Copper (LC-Cu) Electrocatalysis
Deuterium Source D₂O [1] D₂O [2]
Target Product α,β-deuterio aryl ethylamines (α,β-DAEAs) [1] Deuterated amines (e.g., Melatonin-d4 precursor) [2]
Isolated Yield Up to 92% [1] 68% (for 5-methoxytryptamine-d4) [2]
Deuterium Incorporation Up to 99% α,β-deuterium ratios [1] High (specific numeric value not provided) [2]
Key Advantage Wide substrate scope, one-pot synthesis from aryl acetonitriles [1] 100 mV lower overpotential, enhanced reaction rate at lower potentials [2]
Faradaic Efficiency Data not explicitly stated 68% (for key example) [2]
Gram-Scale Feasibility Demonstrated (implied by preparation of deuterated Melatonin & Komavine) [1] Yes (at 300 mA current) [2]
Catalyst Synthesis In-situ electroreduction of α-Fe₂O₃ on carbon paper (CP) [1] Defect-engineered low-coordinated copper sites [2]
Mechanistic Insight Moderate adsorption of intermediates; promoted active deuterium ('D') formation; H*-addition pathway confirmed [1] Defect-induced electron localization promotes D₂O dissociation and changes nitrile adsorption configuration [2]

Experimental Workflow for Electrocatalytic Deuteration

The following diagram illustrates the general one-pot, two-step workflow for the electrocatalytic synthesis of α,β-deuterio aryl ethylamines, as described for the LC-Fe method [1]. This workflow can be adapted for the LC-Cu system.

ExperimentalWorkflow Deuterated Amine Synthesis Workflow Start Aryl Acetonitrile Substrate Step1 Step 1: α-H/D Exchange Reagent: D₂O + Base (KOH/K₂CO₃) Conditions: Room Temperature, One-Pot Start->Step1 Step2 Step 2: Electrocatalytic Reduction Reagent: D₂O (Deuterium Source) Cathode: LC-Fe or LC-Cu Nanoparticles Conditions: Applied Potential (-1.4 V vs. Hg/HgO for Fe), Alkaline Medium Step1->Step2 α-deuterated nitrile Product Product: α,β-Deuterio Aryl Ethylamine Step2->Product Electrocatalytic Deuteration of C≡N

Detailed Experimental Protocols

Here are the specific methodologies for the key experiments cited in the comparison table.

Protocol 1: LC-Fe Nanoparticle Catalyzed Synthesis [1]
  • Catalyst Preparation: The Low-Coordinated Fe Nanoparticles (LC-Fe NPs) cathode is synthesized in situ via the electroreduction of an α-Fe₂O₃ (hematite) precursor deposited on a Carbon Paper (CP) support [1].
  • General Reaction Setup: Experiments are performed in a divided H-type electrochemical cell. A typical mixture uses 1.0 M KOH in a dioxane/water solution (3:1 v/v) to dissolve the aryl acetonitrile substrate [1].
  • Deuteration Procedure:
    • The α-H/D exchange is first performed by treating the aryl acetonitrile (e.g., 0.1 mmol of p-methoxyphenylacetonitrile) with D₂O in the presence of a base like KOH or K₂CO₃ at room temperature. This step is fast and completes the α-deuteration [1].
    • Subsequently, in the same pot, an applied potential of -1.4 V vs. Hg/HgO is used to drive the electroreductive deuteration of the C≡N bond over the LC-Fe NP cathode, utilizing D₂O as the deuterium source [1].
  • Analysis: Products are characterized by isolated yield (up to 92%) and deuterium incorporation ratios measured to be up to 99% [1].
Protocol 2: LC-Cu Catalyzed Synthesis [2]
  • Catalyst Design: The LC-Cu catalyst is explicitly designed with low-coordinated sites to enrich electrons. This promotes the concentration of hydrated K⁺ ions and D₂O, facilitating the Volmer step (D₂O dissociation into active deuterium, '*D') and enhancing the local electric field for nitrile adsorption [2].
  • Performance Metric: The key advantage of this system is its ability to reduce the overpotential by 100 mV compared to high-coordinated copper (HC-Cu), achieving a 68% yield and Faradaic efficiency for the Melatonin-d₄ precursor. This performance is achieved at a high current of 300 mA, demonstrating feasibility for gram-scale synthesis [2].

Key Insights for Cost-Effectiveness Evaluation

  • Catalyst Material: Both methods utilize earth-abundant transition metals (Fe, Cu), a significant cost advantage over noble-metal catalysts often used in C-H deuteration [1] [2].
  • Deuterium Source: The use of D₂O is a major cost-saving and safety feature, avoiding expensive, hazardous, and pyrophoric reagents like LiAlD₄ or D₂ gas [1].
  • Process Efficiency: The one-pot nature of these electrochemical methods offers superior step- and atom-economy compared to traditional multi-step syntheses, which require isolation of α-deuterated nitrile intermediates [1].

References

Butyronitrile-D7 vs propionitrile-D5 NMR performance

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structures and Properties

The core difference lies in their carbon chain length, which influences their physical properties and, consequently, their behavior in NMR experiments.

Property Butyronitrile (C₄H₇N) Propionitrile (C₃H₅N)
Molecular Weight 69.11 g/mol [1] 55.08 g/mol [2]
Boiling Point 117.6 °C [3] 96 - 98 °C [2]
Density 0.794 g/mL [3] 0.772 g/mL [2]
Deuterated Analogue Butyronitrile-D7 Propionitrile-D5 [4]
Deuterated MW Information Missing 60.11 g/mol [4]

NMR Spectral Data Comparison

The proton NMR (¹H NMR) chemical shifts for the two compounds are distinct due to their different structures. The data below is for the non-deuterated forms in CDCl₃.

Compound Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling

| Butyronitrile (400 MHz, CDCl₃) [1] | HA (CH₂CN) | ~2.34 | Triplet / Complex Multiplet | | | HB (Middle CH₂) | ~1.69 | Complex Multiplet | | | HC (CH₃) | ~1.08 | Triplet | | Propionitrile (Theoretical) | HA (CH₂CN) | ~2.34 (Estimated) | Triplet | | | HB (CH₃) | ~1.69 (Estimated) | Triplet |

NMR Performance and Experimental Considerations

The "performance" of a deuterated solvent in NMR is typically judged by its ability to provide a non-interfering spectral window, minimize residual proton signals, and offer favorable sample preparation properties.

  • Spectral Simplicity: Propionitrile-D5, with one fewer methylene group, will have a simpler ¹H NMR spectrum than this compound. This can be an advantage when analyzing solute signals that appear in the aliphatic region [2] [3].
  • Chemical Shift Range: Both nitriles have protons that resonate in the aliphatic region (0.8-2.4 ppm). The longer chain of butyronitrile results in more distinct proton environments and a slightly broader spread of chemical shifts [1].
  • Application in Hyperpolarization: Research indicates that nitrile compounds can be hyperpolarized using techniques like SABRE (Signal Amplification by Reversible Exchange), which dramatically enhances NMR signals. Studies show that polarization efficiency can decrease with longer carbon chains and more branched structures. For instance, a linear chain like butyronitrile showed more effective polarization transfer to its protons than its branched isomer [5]. This could be a consideration for advanced NMR applications.

Example Experimental Protocol (SABRE Hyperpolarization)

The following workflow generalizes a method from research for hyperpolarizing nitrile compounds to enhance their NMR signals [5]. This can be a key differentiator in performance for sensitive analyses.

Start Start: Prepare Sample A Activate Ir-catalyst in MeOH-d4 Start->A B Bubble Parahydrogen for 20 min A->B C Add Nitrile Substrate B->C D Polarization Transfer in Solenoid Coil C->D E Transfer to NMR for Measurement D->E End Analyze Enhanced Signal E->End

Protocol Details:

  • Catalyst Activation: An Iridium-based catalyst (e.g., 3.12 µmol) is first activated in a deuterated solvent like Methanol-d4 (900 µL) [5].
  • Parahydrogen Bubbling: Parahydrogen gas is bubbled through the solution for about 20 minutes to interact with the catalyst [5].
  • Substrate Addition: The nitrile compound (e.g., 5 µL of butyronitrile or propionitrile) is added to the solution [5].
  • Polarization Transfer: The sample is shuttled into a magnetic field (often a low field around 70 G) where polarization is transferred from parahydrogen to the nitrile's protons [5].
  • NMR Measurement: The hyperpolarized sample is rapidly transferred to an NMR spectrometer for measurement, observing significant signal enhancement (over 100-fold) [5].

Performance Summary

The choice between this compound and Propionitrile-D5 is not about one being universally "better" but about which is more suitable for your specific experimental needs.

Use Case Recommended Solvent Rationale
Standard NMR of Apolar Solutes Propionitrile-D5 Less viscous, simpler spectrum, potentially lower cost.
Studies Requiring Specific Polarity This compound Slightly less polar, different solvation properties.
Advanced Hyperpolarization (SABRE) This compound Research shows higher polarization enhancement in linear nitriles [5].

References

validating metabolic tracing with deuterated butyronitrile

Author: Smolecule Technical Support Team. Date: February 2026

Research Gap and a Potential Reason

A potential reason for this lack of data is that butyronitrile is primarily known in scientific literature as a toxic compound rather than a metabolic tracer [1]. Its acute toxicity is thought to be due to the release of cyanide within the body, and its studied effects are related to intoxication in animal models [1]. This likely disqualifies it from being used in human or live-animal metabolic tracing studies, which require safe, biocompatible tracers.

Foundational Knowledge on Deuterium Metabolic Tracing

Although data on butyronitrile is unavailable, current research details the use of other deuterated tracers. The table below summarizes well-established deuterated tracers and the pathways they help investigate.

Deuterated Tracer Metabolic Pathway Investigated Key Measurable Metabolites
[6,6'-²H₂]Glucose [2] Glycolysis Deuterated lactate, water (HDO)
[²H₃]Acetate [2] Tricarboxylic Acid (TCA) Cycle, Fatty Acid Synthesis Glutamate, Glutamine, Water (HDO)
Deuterated Water (²H₂O) [3] Lipid synthesis, DNA synthesis (cell proliferation) Deuterated lipids, DNA

The general workflow for these studies can be visualized as follows:

Administer Deuterated Tracer Administer Deuterated Tracer In Vivo Metabolism In Vivo Metabolism Administer Deuterated Tracer->In Vivo Metabolism Formation of Deuterated Metabolites Formation of Deuterated Metabolites In Vivo Metabolism->Formation of Deuterated Metabolites Detection via ²H-MRS/MRSI Detection via ²H-MRS/MRSI Formation of Deuterated Metabolites->Detection via ²H-MRS/MRSI Quantitative Metabolic Data Quantitative Metabolic Data Detection via ²H-MRS/MRSI->Quantitative Metabolic Data

How to Propose a Novel Research Idea

The absence of data presents an opportunity for a novel investigation. You could propose a research concept to validate deuterated butyronitrile as a tracer, focusing on its unique metabolic fate compared to common tracers.

The diagram below outlines a potential experimental approach for such a validation study:

Step 1: In Vitro Modeling    (Cell Cultures) Step 1: In Vitro Modeling    (Cell Cultures) Step 2: Stable Isotope Labeling    (Synthesize ²H-Butyronitrile) Step 2: Stable Isotope Labeling    (Synthesize ²H-Butyronitrile) Step 1: In Vitro Modeling    (Cell Cultures)->Step 2: Stable Isotope Labeling    (Synthesize ²H-Butyronitrile) Step 3: Analytical Detection    (NanoSIMS / LC-MS) Step 3: Analytical Detection    (NanoSIMS / LC-MS) Step 2: Stable Isotope Labeling    (Synthesize ²H-Butyronitrile)->Step 3: Analytical Detection    (NanoSIMS / LC-MS) Step 4: Data Analysis    (Pathway Mapping & Quantification) Step 4: Data Analysis    (Pathway Mapping & Quantification) Step 3: Analytical Detection    (NanoSIMS / LC-MS)->Step 4: Data Analysis    (Pathway Mapping & Quantification)

References

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Dates

Last modified: 04-15-2024

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